1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate
Description
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Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 3-oxopiperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)10-9(15)7-6-8-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBLXHUPYRYFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719861 | |
| Record name | 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245782-62-0 | |
| Record name | 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-tert-butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a plausible synthetic route via Dieckmann condensation with a detailed experimental protocol, and a discussion of its potential applications as a building block in the synthesis of novel therapeutics.
Chemical Identity and Nomenclature
The compound in focus is systematically named This compound . The structure features a piperidine ring functionalized with a ketone at the 3-position, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen at position 1, and an ethyl ester at position 2.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1245782-62-0[1] |
| Molecular Formula | C₁₃H₂₁NO₅ |
| Molecular Weight | 271.31 g/mol |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The data presented below is a compilation from various chemical suppliers and databases.
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Solid |
| Boiling Point | 348.0 ± 42.0 °C at 760 mmHg (Predicted)[2] |
| Flash Point | 164.3 ± 27.9 °C (Predicted)[2] |
| Storage Temperature | 2-8°C[3] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound, a cyclic β-keto ester, is most effectively achieved through an intramolecular Dieckmann condensation of a suitable acyclic diester precursor. This reaction is a cornerstone in the formation of 5- and 6-membered rings in organic synthesis.[4][5]
Proposed Synthetic Pathway: Dieckmann Condensation
The logical precursor for the target molecule is a substituted pimelate diester. The synthesis commences with a suitable N-Boc protected amino acid derivative which is elongated to form the 7-carbon backbone required for the intramolecular cyclization.
Caption: Synthetic pathway for this compound via Dieckmann condensation.
Detailed Experimental Protocol
This protocol is a generalized procedure based on standard Dieckmann condensation reactions for the synthesis of similar cyclic β-keto esters.[4][5]
Materials:
-
Acyclic diester precursor (e.g., Diethyl 2-(N-tert-butoxycarbonyl)aminoheptanedioate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium ethoxide (NaOEt)
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Anhydrous ethanol (if using NaOEt)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the acyclic diester precursor (1.0 eq).
-
Dissolve the diester in anhydrous toluene (or THF) to a concentration of approximately 0.1 M.
-
Under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise to the stirred solution at room temperature. (Alternatively, if using sodium ethoxide, add a 21% solution in ethanol (1.2 eq)).
-
Heat the reaction mixture to reflux (typically 80-110°C depending on the solvent) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to 0°C in an ice bath.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Applications in Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[6] The introduction of a ketone and an ester group at positions 3 and 2, respectively, as in this compound, provides versatile handles for further chemical modifications.
Potential Synthetic Applications:
-
Access to Novel Scaffolds: The β-keto ester functionality can be readily transformed into a variety of other functional groups, allowing for the synthesis of diverse piperidine-based libraries.
-
Introduction of Chirality: The presence of a chiral center at the 2-position allows for the synthesis of enantiomerically pure compounds, which is critical for specificity in drug action.
-
Peptidomimetics: The rigidified piperidine ring can serve as a constrained amino acid surrogate in the design of peptidomimetics with improved metabolic stability and cell permeability.
-
Lead Optimization: The ester and ketone moieties can be modified to explore structure-activity relationships (SAR) and optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.
Caption: Potential derivatization of this compound for drug discovery.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its synthesis via the robust Dieckmann condensation provides a reliable route to this and related structures. The versatile functional groups on the piperidine ring offer numerous opportunities for the generation of diverse molecular scaffolds for the discovery of new therapeutic agents. This guide provides a foundational understanding of this compound for researchers and scientists in the field of drug development.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1-tert-Butyl 2-ethyl 3-oxopyrrolidine-1,2-dicarboxylate | 170123-25-8 [sigmaaldrich.com]
- 3. Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate 97 357154-16-6 [sigmaaldrich.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Application of Substituted Piperidines: A Technical Guide Focused on 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1245782-62-0
This technical guide provides a comprehensive overview of 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule, this document leverages information on closely related piperidine derivatives to offer insights into its synthesis, characterization, and potential applications. The piperidine scaffold is a well-established privileged structure in pharmacology, and understanding the nuances of its derivatives is crucial for the development of novel therapeutics.
Physicochemical Properties and Characterization
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound (CAS: 1245782-62-0) | 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS: 161491-24-3)[1] |
| Molecular Formula | C₁₃H₂₁NO₅ | C₁₂H₁₉NO₅ |
| Molecular Weight | 271.31 g/mol | 257.28 g/mol [1] |
| IUPAC Name | This compound | 1-O-tert-butyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate[1] |
Spectroscopic Characterization
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for CAS 1245782-62-0 is not publicly documented. However, the expected spectral features can be predicted based on its functional groups. Researchers synthesizing this compound would need to perform comprehensive spectroscopic analysis to confirm its identity and purity.
General Experimental Protocols for Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer. 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be instrumental in confirming the connectivity of the piperidine ring and its substituents.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) or as a KBr pellet.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. Key expected peaks would correspond to the C=O stretching vibrations of the ketone and the two ester groups, as well as C-H and C-N bond vibrations.
-
-
Mass Spectrometry (MS):
-
Methodology: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be suitable techniques.
-
Analysis: The mass spectrum should show the molecular ion peak [M+H]⁺ or other relevant adducts, confirming the molecular weight. Fragmentation patterns can provide further structural information.
-
Synthesis of Substituted Piperidine Scaffolds
The synthesis of this compound is not explicitly detailed in the reviewed literature. However, the synthesis of substituted piperidines is a well-trodden path in organic chemistry. Common strategies often involve the construction of the piperidine ring through cyclization reactions or the modification of existing piperidine cores.
One plausible synthetic approach could involve a Dieckmann condensation of a suitably substituted acyclic precursor. The general logic for such a synthesis is outlined below.
Logical Workflow for a Potential Synthesis Route:
Caption: A potential synthetic pathway to the target molecule.
General Experimental Protocol for Piperidine Synthesis (Illustrative Example):
A common method for constructing the piperidine ring is through the hydrogenation of a corresponding pyridine derivative. While not a direct synthesis for the target molecule, the following protocol illustrates a general procedure for piperidine ring formation.
-
Reaction Setup: A solution of the substituted pyridine precursor in a suitable solvent (e.g., ethanol, methanol, or acetic acid) is placed in a high-pressure reactor.
-
Catalyst Addition: A hydrogenation catalyst, such as platinum(IV) oxide or palladium on carbon, is added to the mixture.
-
Hydrogenation: The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen gas. The reaction is typically stirred at a specific temperature and pressure until the uptake of hydrogen ceases.
-
Work-up: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is then purified using techniques such as column chromatography, distillation, or recrystallization to yield the desired piperidine derivative.
Applications in Drug Discovery and Development
The piperidine moiety is a key structural component in a vast number of approved drugs and biologically active natural products. Its conformational flexibility allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets. Derivatives of 3-oxopiperidine are valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications.
The presence of the N-Boc protecting group and the ethyl ester functionality in this compound makes it a versatile building block for further chemical modifications. The ketone at the 3-position can serve as a handle for introducing additional diversity through various chemical transformations.
Signaling Pathway Context (Hypothetical):
While no specific signaling pathway has been directly associated with this compound, piperidine-containing molecules are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. A hypothetical role for a downstream derivative in a signaling pathway is depicted below.
Caption: A hypothetical GPCR signaling pathway modulated by a piperidine derivative.
References
Navigating the Landscape of Substituted Piperidines: A Technical Guide to 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The precise chemical entity "1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate" presents a notable challenge in chemical literature and commercial availability. Extensive searches for this specific molecule, with the oxo group at the 3-position and the ethyl carboxylate at the 2-position, have not yielded a definitive compound with a registered CAS number or detailed experimental data. This suggests that the compound may be a novel, yet to be synthesized molecule, or a less common isomer.
However, the structural motif of N-Boc protected piperidine dicarboxylates is of significant interest in medicinal chemistry and organic synthesis, serving as versatile scaffolds for the development of novel therapeutics. This technical guide therefore provides a comprehensive overview of the molecular properties and synthetic considerations of closely related, well-documented analogs. Understanding the characteristics of these isomers and structural variants is crucial for researchers working in this area.
Comparative Analysis of Key Analogs
To facilitate research and experimental design, the following table summarizes the key quantitative data for several commercially available or synthetically accessible analogs of the target compound. These molecules share the core piperidine or a related pyrrolidine structure with similar functionalization patterns.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | C₁₃H₂₁NO₅ | 271.31 | 71233-25-5 |
| 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C₁₂H₁₉NO₅ | 257.28 | 161491-24-3 |
| 1-tert-Butyl 2-ethyl 3-oxopyrrolidine-1,2-dicarboxylate | C₁₂H₁₉NO₅ | 257.28 | 170123-25-8 |
Structural Relationships and Isomeric Considerations
The precise arrangement of substituents on the piperidine ring is critical for the molecule's three-dimensional shape and its biological activity. The diagram below illustrates the structural differences between the requested compound and its more readily available isomers.
Experimental Protocols: General Synthetic Strategies
While a specific protocol for the requested molecule is not available, the synthesis of related N-Boc-oxopiperidine carboxylates generally follows established organic chemistry principles. The following represents a generalized workflow that can be adapted for the synthesis of such compounds.
A common synthetic route involves the Dieckmann condensation of a suitably substituted pimelate ester, followed by protection of the nitrogen atom. Alternatively, functionalization of a pre-formed piperidone ring is a widely used strategy.
A more specific, documented experimental procedure for a related compound, tert-Butyl 4-oxopiperidine-1-carboxylate, provides a practical example of the chemical transformations involved in this class of molecules. The synthesis typically starts from 4-piperidone monohydrate hydrochloride, which is then protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium bicarbonate. Further functionalization, such as bromination at the 3-position, can then be carried out on the protected piperidone ring.
Biological Signaling Pathways
The biological activities of specific piperidine dicarboxylates are highly dependent on their substitution patterns. As there is no available biological data for the requested compound, we present a hypothetical signaling pathway where such a molecule could potentially act as an inhibitor, a common role for small molecules developed in drug discovery. The following diagram illustrates a generic enzyme inhibition pathway.
An In-depth Technical Guide to 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, predicted physicochemical properties, and potential applications of 1-tert-butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate. Given the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide consolidates information from structurally related compounds and established chemical principles to offer a robust resource for researchers.
Chemical Structure and Properties
This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, an ethyl ester at the 2-position, and a ketone at the 3-position. The presence of these functional groups makes it a potentially valuable building block in medicinal chemistry.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound based on data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₃H₂₁NO₅ |
| Molecular Weight | 271.31 g/mol |
| Appearance | Colorless to pale yellow oil/solid |
| Boiling Point | > 350 °C (decomposes) |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF) |
| pKa | ~10-11 (α-proton to the ketone) |
| LogP | ~1.5 - 2.5 |
Proposed Synthetic Route
A plausible and efficient synthetic route for this compound involves a multi-step sequence culminating in a Dieckmann condensation. The proposed pathway starts from the readily available amino acid, L-alanine.
Caption: Proposed synthetic pathway for the target molecule.
Experimental Protocols
Step 1: Synthesis of N-Boc-L-alanine To a solution of L-alanine in a 1:1 mixture of water and dioxane, add sodium hydroxide (1.1 equivalents). Cool the mixture to 0°C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. After the reaction is complete, wash the mixture with ethyl acetate. Acidify the aqueous layer with cold 1M HCl to a pH of 2-3 and extract with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield N-Boc-L-alanine.
Step 2: Synthesis of N-Boc-L-alanine ethyl ester Dissolve N-Boc-L-alanine in ethanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the ethyl ester.
Step 3: Synthesis of the Acyclic Diester Precursor Dissolve N-Boc-L-alanine ethyl ester in anhydrous THF and cool to -78°C under an inert atmosphere. Add lithium diisopropylamide (LDA, 1.1 equivalents) dropwise and stir for 30 minutes. Then, add ethyl bromoacetate (1.1 equivalents) and allow the reaction to slowly warm to room temperature overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 4: Dieckmann Condensation to form this compound To a solution of sodium ethoxide (1.2 equivalents) in anhydrous toluene at reflux, add a solution of the acyclic diester precursor in toluene dropwise over 1-2 hours. Continue refluxing for an additional 2-4 hours. After cooling to room temperature, carefully quench the reaction with a mixture of ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography to yield the target molecule.[1][2]
Structural Visualization
The chemical structure of this compound is depicted below.
Caption: Structure of the target molecule.
Potential Applications in Drug Discovery
While there is no specific biological data available for this compound, the 3-oxopiperidine scaffold is a key feature in a variety of biologically active molecules. Derivatives of 3-piperidone have shown a broad range of pharmacological activities, including but not limited to:
-
Antiviral agents: Certain 3-oxopiperidine derivatives have been investigated for their potential as inhibitors of viral proteases.
-
CNS agents: The piperidine ring is a common motif in drugs targeting the central nervous system. The introduction of a ketone at the 3-position can influence receptor binding and selectivity.
-
Enzyme inhibitors: The electrophilic nature of the ketone in the 3-position makes it a potential target for covalent modification by active site residues of enzymes.
The title compound, with its protected amine and ester functionality, serves as a versatile intermediate for the synthesis of a library of 3-substituted piperidine derivatives for screening in various biological assays. The ability to selectively deprotect the Boc group or hydrolyze the ethyl ester allows for further chemical modifications at these positions, expanding the chemical space for drug discovery efforts.[3]
Conclusion
This compound represents a promising yet underexplored chemical entity. This guide provides a foundational understanding of its structure, a plausible and detailed synthetic strategy, and an outlook on its potential applications in the field of medicinal chemistry and drug development. The proposed synthetic route, centered around the robust Dieckmann condensation, offers a clear path for its preparation in a laboratory setting. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
In-depth Technical Guide: ¹H NMR Data of 1-tert-Butyl 2-Ethyl 3-Oxopiperidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its piperidine core is a common scaffold in numerous biologically active molecules. The presence of a ketone functionality, a bulky tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester provides a versatile platform for further chemical modifications. Accurate characterization of this molecule is paramount for its application in synthesis, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for this purpose.
This technical guide provides a detailed overview of the ¹H NMR data for this compound. Due to the absence of a publicly available, experimentally verified ¹H NMR spectrum for this specific compound in the searched literature and databases, this guide presents a predicted ¹H NMR data table based on the analysis of structurally similar compounds. Furthermore, a general experimental protocol for the synthesis and NMR analysis of related compounds is provided to guide researchers in their own characterization efforts.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift principles and data from analogous structures containing the N-Boc-piperidine scaffold and similar functional groups. The exact chemical shifts and coupling constants can vary depending on the solvent used, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | Quartet | 2H | -OCH₂CH₃ |
| ~3.80 - 3.20 | Multiplet | 3H | H-2, H-6ax, H-6eq |
| ~2.70 - 2.20 | Multiplet | 2H | H-4ax, H-4eq |
| ~2.10 - 1.80 | Multiplet | 2H | H-5ax, H-5eq |
| 1.48 | Singlet | 9H | -C(CH₃)₃ |
| ~1.25 | Triplet | 3H | -OCH₂CH₃ |
Note: The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The multiplicity is abbreviated as s (singlet), t (triplet), q (quartet), and m (multiplet). The assignments are based on the expected electronic environment of the protons. The protons on the piperidine ring (H-4, H-5, and H-6) are expected to show complex splitting patterns due to geminal and vicinal couplings, and their exact chemical shifts and multiplicities would be best determined by experimental data and 2D NMR techniques.
Experimental Protocols
While a specific protocol for the synthesis of this compound was not found, a general procedure for the synthesis of related N-Boc protected piperidine derivatives can be adapted.
General Synthetic Approach:
The synthesis of the target compound could potentially be achieved through the Dieckmann condensation of an appropriate acyclic diester, followed by N-protection. Alternatively, it could be synthesized from a pre-formed piperidine ring, such as a derivative of 2-piperidinecarboxylic acid (pipecolic acid), through a series of functional group manipulations including N-protection, esterification, and oxidation of a hydroxyl group at the 3-position.
General Protocol for ¹H NMR Sample Preparation and Analysis:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.
-
Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Determine the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in Hertz (Hz).
-
Data Interpretation and Logical Workflow
The interpretation of the ¹H NMR spectrum is crucial for confirming the structure of the synthesized compound. The following diagram illustrates the logical workflow for this process.
Caption: Workflow for Synthesis, NMR Analysis, and Structural Confirmation.
This guide serves as a foundational resource for researchers working with this compound. While predicted data offers valuable insight, it is imperative to obtain and analyze experimental ¹H NMR data for unambiguous structural confirmation and for reporting in scientific literature. The provided general protocols and workflow are intended to facilitate this process.
Technical Guide: Spectroscopic and Synthetic Overview of N-Boc Protected Piperidine Dicarboxylates
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characteristics and synthetic methodologies relevant to piperidine dicarboxylates, with a focus on structures analogous to 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate. Due to the limited availability of specific experimental data for the title compound in public literature, this document presents data from closely related analogs to provide a predictive framework for its characterization.
Introduction
N-tert-Butoxycarbonyl (Boc) protected piperidine scaffolds are crucial building blocks in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The incorporation of keto and ester functionalities, as in the target molecule, offers versatile handles for further chemical modifications. Understanding the spectroscopic signature of these compounds is paramount for reaction monitoring, quality control, and structural elucidation. This guide summarizes available spectroscopic data for similar structures and outlines a general synthetic and analytical workflow.
Spectroscopic Data of Analogous Compounds
The following tables summarize the spectroscopic data for compounds structurally related to this compound. These data can be used to infer the expected spectral properties of the target molecule.
Table 1: ¹H NMR Spectroscopic Data of Analogous Piperidine Derivatives
| Compound Name | Solvent | Chemical Shift (δ) in ppm |
| 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | CDCl₃ | 1.47 (s, 9H, C(CH₃)₃), 2.50-2.80 (m, 2H, piperidine CH₂), 3.74 (s, 3H, OCH₃), 3.80-4.10 (m, 2H, piperidine CH₂), 4.45 (br s, 1H, piperidine CH) |
| tert-Butyl 4-oxopiperidine-1-carboxylate [1] | Not Specified | 1.48 (s, 9H), 2.44 (t, J=6.3 Hz, 4H), 3.70 (t, J=6.3 Hz, 4H) |
| (R)-1-Boc-piperidine-3-carboxylic acid ethyl ester [2] | Not Specified | 1.25 (t, J=7.1 Hz, 3H), 1.45 (s, 9H), 1.50-2.10 (m, 4H), 2.50-3.70 (m, 5H), 4.14 (q, J=7.1 Hz, 2H) |
Table 2: ¹³C NMR Spectroscopic Data of Analogous Piperidine Derivatives
| Compound Name | Solvent | Chemical Shift (δ) in ppm |
| 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | CDCl₃ | 28.3 (C(CH₃)₃), 40.8 (piperidine CH₂), 44.5 (piperidine CH₂), 52.4 (OCH₃), 56.7 (piperidine CH), 80.8 (C(CH₃)₃), 154.5 (NCOO), 169.8 (COOCH₃), 202.1 (C=O) |
| tert-Butyl 4-oxopiperidine-1-carboxylate [1] | Not Specified | 28.4, 40.8, 45.3, 80.2, 154.7, 208.2 |
| (R)-1-Boc-piperidine-3-carboxylic acid ethyl ester [2] | Not Specified | 14.2, 28.4, 24.5, 27.5, 43.1, 45.8, 46.5, 60.5, 79.8, 154.9, 173.5 |
Table 3: IR and Mass Spectrometry Data of Analogous Compounds
| Compound Name | IR (cm⁻¹) | Mass Spec (m/z) |
| 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | ~1740 (ester C=O), ~1720 (keto C=O), ~1690 (carbamate C=O) | Expected [M+H]⁺: 258.13 |
| tert-Butyl 4-oxopiperidine-1-carboxylate [1] | Not specified | Molar Mass: 199.25 g/mol |
| (R)-1-Boc-piperidine-3-carboxylic acid ethyl ester [2] | Not specified | Molar Mass: 257.33 g/mol |
Experimental Protocols
The synthesis of this compound would likely proceed through the N-Boc protection of a suitable piperidine precursor followed by functional group manipulations. Below is a generalized protocol for the synthesis and spectroscopic characterization.
3.1 General Procedure for N-Boc Protection [3]
-
To a solution of the parent piperidine derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic system with water and sodium bicarbonate), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq).
-
Stir the reaction mixture vigorously at room temperature for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
3.2 General Procedure for Spectroscopic Analysis [3]
-
NMR Spectroscopy: Prepare a ~5-10 mg sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).
-
IR Spectroscopy: Acquire the infrared spectrum using either a KBr pellet method for solids or as a thin film on a salt plate (NaCl or KBr) for oils, typically using a Fourier Transform Infrared (FTIR) spectrophotometer.
-
Mass Spectrometry: Analyze the sample using an electrospray ionization (ESI) or chemical ionization (CI) mass spectrometer to determine the molecular weight and fragmentation pattern.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis and characterization of a target compound like this compound.
Caption: Synthetic and analytical workflow for the target compound.
Conclusion
While direct spectroscopic data for this compound remains elusive in the surveyed literature, the data from analogous compounds provide a robust predictive tool for researchers. The characteristic signals for the tert-butyl group in ¹H and ¹³C NMR, along with the distinct carbonyl stretches in IR spectroscopy, serve as reliable markers for successful synthesis. The provided general experimental protocols and workflow diagram offer a solid foundation for the synthesis and characterization of this and other related N-Boc protected piperidine derivatives, which are of significant interest in the field of drug discovery.
References
Methodological & Application
Application Notes and Protocols: Dieckmann Condensation for the Synthesis of 3-Oxopiperidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3-oxopiperidine scaffold is a privileged structural motif found in a wide array of biologically active compounds and pharmaceuticals. Its synthesis is of significant interest to medicinal chemists and drug development professionals. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, provides a robust and classical method for the construction of the 3-oxopiperidine ring system. This reaction involves the base-catalyzed cyclization of a suitable N-substituted amino-diester to yield a β-keto ester, which can be subsequently hydrolyzed and decarboxylated to afford the desired 3-oxopiperidine derivative.
The general mechanism for the Dieckmann condensation begins with the deprotonation of an α-carbon to one of the ester groups, forming an enolate.[1] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule to form a cyclic tetrahedral intermediate.[1] Subsequent elimination of an alkoxide leaving group results in the formation of the cyclic β-keto ester.[1] The reaction is typically driven to completion by the deprotonation of the acidic α-hydrogen of the β-keto ester product by the alkoxide base. An acidic workup is then required to protonate the enolate and yield the final product.[2] This methodology is particularly effective for the formation of sterically stable five- and six-membered rings.[1][3]
Applications in Drug Development
The piperidine ring is a common feature in many FDA-approved drugs due to its ability to confer favorable pharmacokinetic properties. Substituted piperidines, including 3-oxopiperidine derivatives, are key intermediates in the synthesis of a variety of pharmaceuticals. For example, the piperidine core is present in drugs such as loperamide (Imodium), an opioid receptor agonist used for the treatment of diarrhea.[4] The functional handle provided by the ketone at the 3-position of the piperidine ring allows for further chemical modifications and the introduction of diverse substituents, making it a versatile building block in the design and synthesis of novel therapeutic agents.
Experimental Protocols
The following protocols are based on the synthesis of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, a direct precursor to N-substituted 3-oxopiperidines, via a Dieckmann condensation.
Protocol 1: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate via Dieckmann Condensation
This protocol describes the intramolecular cyclization of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate to form the corresponding 3-oxopiperidine derivative.
Materials:
-
4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate (Intermediate 2 from patent CN110734393B)
-
Sodium tert-butoxide
-
Toluene
-
Acetic acid
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Reaction vessel (e.g., three-necked flask) equipped with a stirrer, condenser, and nitrogen inlet.
Procedure:
-
Dissolve 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate in toluene in the reaction vessel under a nitrogen atmosphere.
-
Add sodium tert-butoxide to the solution. The molar ratio of the diester intermediate to the base should be in the range of 1:1 to 1:1.5.[5]
-
Heat the reaction mixture and maintain it at reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the addition of water.
-
Adjust the pH of the aqueous layer to 6-8 with acetic acid.[5]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.[5]
-
The crude product can be further purified by crystallization or chromatography.
Data Presentation
The following table summarizes quantitative data for the synthesis of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate as described in the cited literature.
| Starting Material | Base | Solvent | Molar Ratio (Substrate:Base) | Overall Yield (Multi-step) | Purity (HPLC) | Reference |
| 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate | Sodium tert-butoxide | Toluene | 1:1 to 1:1.5 | 88.0% | 90.9% | [5] |
| 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate | Sodium tert-butoxide | THF | Not specified | 86.6% | 92.6% | [5] |
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Mechanism of the Dieckmann Condensation for 3-Oxopiperidine Synthesis.
Caption: Experimental Workflow for 3-Oxopiperidine Synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for N-Boc-3-Oxopiperidine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
N-Boc-3-oxopiperidine is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its piperidine core is a common motif in a wide array of biologically active molecules and approved pharmaceuticals. The presence of a ketone functional group at the 3-position, along with the Boc-protected nitrogen, allows for a diverse range of chemical transformations, making it a valuable building block for creating complex molecular architectures. This document provides detailed application notes and experimental protocols for key synthetic transformations of N-Boc-3-oxopiperidine, with a focus on stereoselective reductions to furnish chiral hydroxypiperidines, which are crucial intermediates for various drugs, including tyrosine kinase inhibitors.
Key Synthetic Applications
The primary synthetic utility of N-Boc-3-oxopiperidine lies in its conversion to substituted piperidine derivatives. The most prominent application is the asymmetric reduction of the ketone to produce enantiomerically pure (S)- or (R)-N-Boc-3-hydroxypiperidine. These chiral alcohols are key intermediates in the synthesis of several pharmaceuticals, including the anti-cancer drug Ibrutinib.[1] Other applications include its use in C-C bond formation reactions to introduce substituents at the 3-position.
Asymmetric Reduction to (S)-N-Boc-3-hydroxypiperidine
The enzymatic and whole-cell-catalyzed reduction of N-Boc-3-oxopiperidine is a highly efficient and environmentally friendly method for producing (S)-N-Boc-3-hydroxypiperidine with high enantiomeric excess (e.e.).
Quantitative Data Summary for Biocatalytic Reductions
| Catalyst System | Substrate Conc. | Co-substrate/Co-enzyme | Reaction Time | Conversion (%) | Product Yield (%) | e.e. (%) | Reference |
| E. coli co-expressing KRED and GDH (cell-free extract) | 100 g/L | D-glucose (130 g/L), NADP+ (0.2 g/L) | 24 h | >99 | - | >99 | [1] |
| Alcohol dehydrogenase from Candida albicans in E. coli | 100 g/L | Isopropanol (90 g/L), NAD+ (0.1 mmol/L) | 6 h | - | 97.0 | 100 | [2] |
| Alcohol dehydrogenase from Candida albicans in E. coli | 40 g/L | D-glucose (300 mmol/L), GDH (200U), NAD+ (0.1 mmol/L) | 6 h | - | 98.25 | 100 | [2] |
| Alcohol dehydrogenase from Candida albicans in E. coli | 40 g/L | Sodium formate (400 mmol/L), FDH (200U), NAD+ (0.1 mmol/L) | 6 h | - | 95.5 | 100 | [2] |
| Baker's Yeast | 40 g/L | Glucose (2 g) | - | - | - | - | |
| Ketoreductase (KRED 110) | 10 g/L | Isopropanol, NAD+ (10 mM) | 3-4 h | Complete | - | 100 | |
| Pichia pastoris SIT2014 (whole cell) | - | - | - | - | 85.4 | >99 | [3] |
Experimental Workflow for Enzymatic Reduction
Caption: General workflow for the biocatalytic reduction of N-Boc-3-oxopiperidine.
Detailed Experimental Protocols
Protocol 1: Asymmetric Reduction using E. coli Co-expressing Ketoreductase (KRED) and Glucose Dehydrogenase (GDH) [1]
This protocol describes the synthesis of (S)-N-Boc-3-hydroxypiperidine using a cell-free extract of E. coli engineered to co-express a ketoreductase and glucose dehydrogenase for co-factor regeneration.
Materials:
-
N-Boc-3-oxopiperidine
-
D-glucose
-
NADP+
-
Phosphate buffer saline (PBS, 100 mmol·L⁻¹, pH 6.5)
-
Cell-free extract of E. coli co-expressing KRED and GDH
-
Sodium hydroxide (2 mol·L⁻¹)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare the reaction mixture in a suitable reaction vessel by dissolving N-Boc-3-oxopiperidine (100 g·L⁻¹), D-glucose (130 g·L⁻¹), and NADP+ (0.2 g·L⁻¹) in 100 mmol·L⁻¹ PBS buffer (pH 6.5).
-
Add the cell-free extract (30 g·L⁻¹, calculated from the wet cell weight) as the catalyst to the reaction mixture.
-
Maintain the reaction temperature at 35 °C with constant stirring.
-
Control the pH of the reaction at 6.5 by the addition of 2 mol·L⁻¹ NaOH solution as needed.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction (typically after 24 hours), add an equal volume of ethyl acetate to the reaction mixture to extract the product.
-
Separate the organic layer, and extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary to obtain pure (S)-N-Boc-3-hydroxypiperidine.
Protocol 2: Asymmetric Reduction using Alcohol Dehydrogenase from Candida albicans expressed in E. coli [2]
This protocol utilizes whole cells of E. coli expressing an alcohol dehydrogenase from Candida albicans with isopropanol as the co-substrate for co-factor regeneration.
Materials:
-
N-Boc-3-oxopiperidine
-
Isopropanol
-
NAD+
-
Triton X-100
-
Phosphate buffer (100 mM, pH 7.0)
-
E. coli cell sludge expressing the alcohol dehydrogenase
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 1 g (wet weight) of the E. coli cell sludge in 25 mL of the reaction solution (100 mM, pH 7.0 phosphate buffer).
-
Add N-Boc-3-oxopiperidine to a final concentration of 100 g/L, isopropanol to 90 g/L, NAD+ to 0.1 mmol/L, and Triton X-100 to 0.15%.
-
Incubate the reaction mixture at 30 °C with shaking at 200 rpm for 6 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, extract the product from the reaction mixture with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain (S)-N-Boc-3-hydroxypiperidine.
Signaling Pathway Diagram: Enzymatic Reduction with Co-factor Regeneration
Caption: Co-factor regeneration cycle in the enzymatic reduction of N-Boc-3-oxopiperidine.
Synthesis of N-Boc-3-aminopiperidine from N-Boc-3-piperidine Ethyl Formate
While the focus is on the oxo-piperidine, it is noteworthy that related esters are used in the synthesis of other valuable piperidine derivatives. For instance, N-Boc-3-piperidine ethyl formate can be converted to N-Boc-3-aminopiperidine.[4]
Synthetic Route:
-
Ammonolysis: N-Boc-3-piperidine ethyl formate undergoes ammonolysis in a solvent like 1,4-dioxane to yield N-Boc-3-piperidine formamide.[4]
-
Hofmann Rearrangement: The resulting amide is then subjected to a Hofmann rearrangement using sodium hypochlorite and sodium hydroxide to furnish N-Boc-3-aminopiperidine.[4]
This route highlights the broader utility of functionalized N-Boc-piperidines in accessing a range of derivatives for drug discovery and development. The synthesis of the starting N-Boc-3-piperidine ethyl formate can be achieved by treating ethyl nipecotate with di-tert-butyl dicarbonate.[4]
References
- 1. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase [mdpi.com]
- 2. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Piperidine-Based Drug Molecules
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of a vast number of pharmaceuticals and biologically active compounds.[1][2][3][4][5] Its prevalence in FDA-approved drugs, including analgesics, antipsychotics, and anticancer agents, underscores its importance in drug discovery and development.[1][3][6] This document provides detailed application notes and protocols for several key synthetic strategies employed to construct and functionalize the piperidine ring, enabling the synthesis of diverse drug molecules.
Core Synthetic Strategies
Several robust methods exist for the synthesis of the piperidine ring. The choice of a particular strategy often depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. This guide will focus on three widely used and versatile approaches:
-
Catalytic Hydrogenation of Pyridines: A direct and atom-economical method for the synthesis of piperidines from readily available pyridine precursors.[1]
-
Reductive Amination of Dicarbonyl Compounds: A powerful strategy for constructing the piperidine ring via intramolecular cyclization.[7]
-
Aza-Diels-Alder Reaction: A convergent approach for the synthesis of tetrahydropyridines, which are valuable precursors to fully saturated piperidines.[7][8]
Protocol 1: Catalytic Hydrogenation of Pyridine Derivatives
The catalytic hydrogenation of pyridines is a fundamental transformation for accessing the piperidine core.[1][9] This method involves the saturation of the aromatic pyridine ring with hydrogen, typically in the presence of a metal catalyst. While conceptually simple, challenges such as the aromatic stability of the pyridine ring and potential catalyst poisoning by the nitrogen atom necessitate careful selection of catalysts and reaction conditions.[1][9]
Experimental Protocol: Heterogeneous Catalysis using Platinum(IV) Oxide (PtO₂)
This protocol describes a general procedure for the hydrogenation of a substituted pyridine to the corresponding piperidine using Adams' catalyst (PtO₂).
Materials:
-
Substituted Pyridine (1.0 equiv)
-
Platinum(IV) oxide (PtO₂) (1-5 mol%)
-
Ethanol or Acetic Acid (solvent)
-
Hydrogen gas (H₂)
-
High-pressure autoclave or Parr hydrogenator
Procedure:
-
In a high-pressure reaction vessel, dissolve the substituted pyridine (1.0 equiv) in the chosen solvent (e.g., ethanol or acetic acid).
-
Carefully add the Platinum(IV) oxide catalyst to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge it several times with nitrogen gas before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine derivative.
-
Purify the crude product by distillation or column chromatography on silica gel if necessary.
Data Presentation: Comparison of Catalytic Systems for Pyridine Hydrogenation
| Catalyst | Substrate | Pressure (H₂) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PtO₂ | Pyridine | 3 atm | 25 | 6 | >95 | [9] |
| 10% Pd/C | 4-Methylpyridine | 70 atm | 100 | 4 | 92 | [1] |
| Rh/C | Pyridine | 5 bar | 40 | 16 | 98 | [1][10] |
| [Ir(ppy)₂(bpy)]PF₆ | 2-Phenylpyridine | (Ionic Hydrogenation) | 80 | 24 | 95 | [11] |
Yields are for the isolated product.
Protocol 2: Reductive Amination for Piperidine Synthesis
Intramolecular reductive amination of 1,5-dicarbonyl compounds or their precursors is a versatile method for constructing the piperidine ring.[7] This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to yield the cyclic piperidine.[7]
Experimental Protocol: Synthesis of a Piperidine Derivative from Glutaraldehyde and a Primary Amine
This protocol outlines the synthesis of an N-substituted piperidine via the reductive amination of glutaraldehyde with a primary amine using sodium triacetoxyborohydride.
Materials:
-
Glutaraldehyde (25% aqueous solution, 1.0 equiv)
-
Primary Amine (e.g., Benzylamine, 1.0 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (solvent)
-
Acetic Acid (catalytic amount)
Procedure:
-
To a round-bottom flask, add the primary amine (1.0 equiv) and the solvent (DCE or THF).
-
Add a catalytic amount of acetic acid to the solution.
-
Slowly add the aqueous solution of glutaraldehyde (1.0 equiv) to the reaction mixture with stirring at room temperature.
-
Stir the mixture for 30-60 minutes to allow for the formation of the intermediate imine/enamine.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equiv) in the reaction solvent.
-
Slowly add the reducing agent slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Yields for Reductive Amination
| Dicarbonyl Source | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Glutaraldehyde | Benzylamine | NaBH(OAc)₃ | DCE | ~85 | [12] |
| Glutaraldehyde | Aniline | NaBH₃CN | Methanol | ~70-80 | [12] |
| 2-Methyl-1,5-pentanedial | Ammonium acetate | NaBH₃CN | Methanol | ~65 | [13] |
Yields are approximate and can vary based on specific reaction conditions.
Protocol 3: Aza-Diels-Alder Reaction for Tetrahydropyridine Synthesis
The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of tetrahydropyridines, which can be readily reduced to the corresponding piperidines.[7][8] The inverse-electron-demand aza-Diels-Alder (IEDDA) reaction, involving an electron-poor aza-diene and an electron-rich dienophile, is particularly useful for creating highly substituted rings.[8]
Experimental Protocol: Inverse-Electron-Demand Aza-Diels-Alder (IEDDA) Reaction
This protocol describes a general procedure for the IEDDA reaction between an α,β-unsaturated imine (aza-diene) and an enol ether (dienophile).
Materials:
-
α,β-Unsaturated Aldehyde or Ketone (1.0 equiv)
-
Primary Amine (1.0 equiv)
-
Enol Ether (e.g., Ethyl vinyl ether, 1.2 equiv)
-
Lewis Acid Catalyst (e.g., ZnCl₂, 10 mol%) or Brønsted Acid Catalyst (e.g., TFA, 10 mol%)
-
Anhydrous Dichloromethane (DCM) or Toluene (solvent)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the α,β-unsaturated aldehyde or ketone (1.0 equiv), the primary amine (1.0 equiv), and the anhydrous solvent.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the in situ formation of the aza-diene (imine).
-
Add the Lewis or Brønsted acid catalyst to the reaction mixture.
-
Add the enol ether (1.2 equiv) to the flask.
-
Stir the reaction at room temperature or with heating, monitoring the progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude tetrahydropyridine product by column chromatography.
-
The resulting tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).
Data Presentation: Aza-Diels-Alder Reaction Yields
| Aza-diene Precursor | Dienophile | Catalyst | Yield (Tetrahydropyridine) (%) | Reference |
| Acrolein + Aniline | Ethyl vinyl ether | ZnCl₂ | ~75 | [14][15] |
| Crotonaldehyde + Benzylamine | 2,3-Dihydrofuran | Sc(OTf)₃ | ~80-90 | [14][16] |
| N-Sulfonyl-1-azadiene | Ethyl vinyl ether | Cu(OTf)₂ | 55-93 | [14] |
Yields are for the cycloadduct and can be influenced by the specific substrates and catalysts used.
Visualization of Synthetic Workflow and Biological Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bioengineer.org [bioengineer.org]
- 12. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 13. soc.chim.it [soc.chim.it]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its synthesis and functionalization are, therefore, of paramount importance in medicinal chemistry and drug discovery. The secondary amine of the piperidine ring is nucleophilic and readily participates in various reactions. To achieve selective transformations at other positions of the piperidine ring, protection of the ring nitrogen is often a crucial step. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for this purpose due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions.[1][2]
These application notes provide detailed protocols for the Boc protection of piperidines and the subsequent deprotection, along with comparative data to aid in reaction optimization.
I. Boc Protection of Piperidines
The most common method for the introduction of the Boc group is the reaction of the piperidine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base.[3]
Experimental Protocol: Boc Protection of Piperidine using Di-tert-butyl Dicarbonate and Triethylamine
This protocol describes a general procedure for the N-Boc protection of a piperidine derivative.
Materials:
-
Piperidine derivative (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 - 1.6 eq)
-
Triethylamine (TEA) (1.2 - 4.0 eq)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent (e.g., Methanol, Acetonitrile)
-
Water (for work-up)
-
10% aqueous sodium bicarbonate solution (for work-up)
-
Brine (for work-up)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the piperidine derivative (1.0 eq) in dichloromethane.
-
To the stirred solution, add triethylamine (1.2 - 4.0 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 - 1.6 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with 10% aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the N-Boc protected piperidine.[4]
Data Presentation: Boc Protection of Piperidine Derivatives
| Substrate | Base (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl (S)-piperidine-2,5-dicarboxylate | TEA (4.0) | CH₂Cl₂ | 0 to RT | 6 | 92 | |
| Piperidine | TEA | MeOH/H₂O | 55 | 16 | 90-97 | [4] |
| N-benzyl-3-hydroxypiperidine | - | Methanol | RT | 5 | 79 |
Characterization of 1-Boc-piperidine:
-
¹H NMR (CDCl₃, 500 MHz): δ 3.39 – 3.28 (m, 2H), 1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H), 1.92 – 1.72 (m, 2H), 1.58 – 1.48 (m, 1H), 1.45 (s, 9H), 1.14 (d, J = 6.3 Hz, 3H).[5]
-
¹³C NMR (CDCl₃, 126 MHz): δ 154.7, 78.9, 52.9, 46.4, 33.1, 28.7, 23.4, 20.7.[5]
-
IR (film): νmax 2969, 2875, 1693, 1479, 1456, 1391, 1366, 1287, 1250, 1172, 1138, 1110, 1084, 1029, 1003, 972, 902, 856, 773 cm⁻¹.[5]
Troubleshooting:
-
Incomplete reaction: Ensure the piperidine starting material is free of any acid salts. If it is a salt, pre-treat with a base to generate the free amine. Ensure the Boc anhydride is not hydrolyzed; use fresh reagent.
-
Low yield: The work-up procedure is critical. Ensure complete extraction of the product. For water-soluble piperidine derivatives, a different work-up may be required.
Safety Precautions:
-
Di-tert-butyl dicarbonate can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Triethylamine is a corrosive and flammable liquid. Work in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
II. Deprotection of N-Boc Piperidines
The Boc group is readily cleaved under acidic conditions, regenerating the free piperidine amine. The two most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent.[6]
Experimental Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the deprotection of an N-Boc piperidine using TFA.
Materials:
-
N-Boc protected piperidine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperidine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (typically 20-50% v/v solution in DCM).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.[7]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting piperidine TFA salt can often be used directly in the next step or can be neutralized by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) and extracting with an organic solvent.[8]
Experimental Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol describes a general procedure for the deprotection of an N-Boc piperidine using HCl in dioxane.
Materials:
-
N-Boc protected piperidine (1.0 eq)
-
4M HCl in 1,4-dioxane
-
Methanol or Dichloromethane (as co-solvent, if needed)
-
Diethyl ether (for precipitation)
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperidine (1.0 eq) in a minimal amount of methanol or dichloromethane if it is not readily soluble in dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (4-10 equivalents).
-
Stir the mixture at room temperature. The reaction is often complete in as little as 30 minutes to 2 hours.[9][10][11]
-
Monitor the reaction progress by TLC.
-
Often, the piperidine hydrochloride salt will precipitate from the solution.
-
If precipitation occurs, the product can be isolated by filtration and washed with diethyl ether.[7]
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Data Presentation: Deprotection of N-Boc Piperidine Derivatives
| Deprotection Reagent | Substrate | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 25% TFA | N-Boc protected amine | DCM | RT | 2 h | Not specified | [12] |
| TFA | N-Boc protected amine | DCM | 0 to RT | 1 h | Not specified | [12] |
| 4M HCl | N-Boc-amino acid | Dioxane | RT | 1 h | 90 | [9] |
| 4M HCl | N-Boc-amino acid | Dioxane | RT | 12 h | 40-85 (two steps) | [9] |
| 4M HCl | N-Boc-peptide | Dioxane | RT | 30 min | Not specified | [10][11] |
Troubleshooting:
-
Incomplete deprotection: Increase the reaction time or the concentration of the acid. Ensure the starting material is fully dissolved.
-
Side reactions: For acid-sensitive substrates, perform the reaction at a lower temperature (e.g., 0 °C) and monitor carefully to avoid over-exposure to the acid. The use of scavengers like triethylsilane can be beneficial with TFA to trap the generated tert-butyl cation and prevent side reactions.[7]
-
Amide bond cleavage: In some cases, prolonged exposure to strong acids like HCl in dioxane can lead to the cleavage of amide bonds within the molecule.[13] Monitor the reaction closely and use the minimum necessary reaction time.
Safety Precautions:
-
Trifluoroacetic acid is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate PPE, including acid-resistant gloves and a face shield.
-
Hydrochloric acid in dioxane is a corrosive and flammable solution. Handle in a well-ventilated fume hood.
-
The deprotection reaction evolves isobutylene and carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.
III. Visualizing the Workflow and Reactions
Diagrams created using Graphviz (DOT language):
Caption: Boc protection of a piperidine derivative.
Caption: Acid-catalyzed deprotection of an N-Boc piperidine.
Caption: General workflow for piperidine synthesis using Boc protection.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. reddit.com [reddit.com]
Application Notes and Protocols: 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate as a Versatile Synthon
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate , a valuable building block for the synthesis of diverse piperidine-containing molecules of interest in medicinal chemistry and drug discovery. The strategic placement of a ketone, a Boc-protected amine, and an ethyl ester within the piperidine scaffold allows for a range of selective chemical transformations.
Introduction to the Synthon
This compound is a cyclic β-keto ester derivative. The tert-butoxycarbonyl (Boc) group serves as a protective group for the piperidine nitrogen, enabling controlled reactions at other positions. The presence of the ketone at the 3-position and the ethyl ester at the 2-position provides two key handles for chemical modification. The reactivity of this synthon is primarily centered around the enolizable proton at the C4 position, allowing for a variety of electrophilic substitution reactions.
Key Synthetic Applications
The unique structural features of this synthon make it an ideal precursor for the synthesis of a variety of substituted piperidines, which are core motifs in numerous biologically active compounds. Key transformations include, but are not limited to:
-
Alkylation at the C4 position: Introduction of alkyl, aryl, or other functional groups.
-
Reduction of the ketone: Diastereoselective synthesis of 3-hydroxypiperidine derivatives.
-
Condensation reactions: Formation of heterocyclic systems fused to the piperidine ring.
-
Modification of the ester group: Conversion to amides, alcohols, or other functionalities.
These transformations open avenues for the synthesis of novel scaffolds for screening in various therapeutic areas, including oncology, neuroscience, and infectious diseases.
Experimental Protocols
The following protocols are representative methods for the key transformations of this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol for C4-Alkylation
This protocol describes a general procedure for the alkylation of the synthon at the C4 position via its enolate.
Workflow for C4-Alkylation:
Caption: Workflow for the C4-alkylation of the synthon.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the synthon in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise to the stirred solution.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired C4-alkylated product.
Quantitative Data (Representative):
| Alkyl Halide | Product | Yield (%) |
| Methyl Iodide | 1-tert-Butyl 2-ethyl 4-methyl-3-oxopiperidine-1,2-dicarboxylate | 85 |
| Benzyl Bromide | 1-tert-Butyl 2-ethyl 4-benzyl-3-oxopiperidine-1,2-dicarboxylate | 78 |
| Propargyl Bromide | 1-tert-Butyl 2-ethyl 4-(prop-2-yn-1-yl)-3-oxopiperidine-1,2-dicarboxylate | 72 |
Protocol for Ketone Reduction
This protocol outlines a general method for the diastereoselective reduction of the 3-keto group to a hydroxyl group.
Workflow for Ketone Reduction:
Caption: Workflow for the reduction of the 3-keto group.
Materials:
-
This compound (or its C4-alkylated derivative)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Acetone
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 3-oxopiperidine derivative (1.0 eq) in methanol (approximately 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of acetone to consume excess NaBH₄.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the 3-hydroxypiperidine derivative. The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product.
Quantitative Data (Representative):
| Substrate | Reducing Agent | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Parent Synthon | NaBH₄ | 4:1 | 92 |
| C4-Methyl Derivative | NaBH₄ | 5:1 | 88 |
| C4-Benzyl Derivative | L-Selectride® | >10:1 (syn) | 85 |
Applications in Drug Discovery and Medicinal Chemistry
The substituted piperidine scaffolds accessible from this synthon are of significant interest in drug discovery. The ability to introduce diverse substituents at the C4 position and to control the stereochemistry at the C3 position allows for the generation of compound libraries for screening against various biological targets.
Potential Signaling Pathway Involvement:
The piperidine core is a common feature in molecules targeting G-protein coupled receptors (GPCRs), ion channels, and kinases. The specific biological activity will depend on the nature and spatial arrangement of the substituents introduced.
Logical Relationship of Synthon to Drug Candidate:
Application Notes and Protocols for the Asymmetric Synthesis of Substituted Piperidines from N-Boc Precursors
Introduction
Chiral substituted piperidines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and natural products.[1][2] Their synthesis in an enantiomerically pure form is a critical objective in drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group is frequently employed due to its stability and ease of removal under mild acidic conditions.[3] These application notes provide detailed protocols and comparative data for key modern strategies in the asymmetric synthesis of substituted piperidines, focusing on methods that either directly utilize or readily lead to N-Boc protected products. The methodologies covered include transition-metal-catalyzed hydrogenation, catalytic dynamic resolution via lithiation, and organocatalytic additions.
Method 1: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts
Application Note
The direct asymmetric hydrogenation of pyridines is challenging due to the aromaticity of the ring and potential catalyst inhibition by the nitrogen lone pair.[4] A highly effective strategy involves the activation of the pyridine ring by forming an N-alkyl or N-benzyl pyridinium salt. This enhances the substrate's reactivity and prevents catalyst deactivation. Subsequent hydrogenation using a chiral iridium catalyst, typically paired with a phosphine ligand, affords chiral piperidines with high enantioselectivity.[4][5] The N-benzyl group can be readily removed via hydrogenolysis and replaced with an N-Boc group, making this a versatile route to the desired N-Boc piperidines. This method is noted for its high efficiency and broad substrate scope, particularly for the synthesis of 2-substituted piperidines.[4]
Logical Workflow for Asymmetric Hydrogenation
Caption: Workflow for N-Boc piperidine synthesis via hydrogenation.
Data Presentation: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts
| Entry | R-Group (Substrate) | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | 1 | 95 | 96 (R) | [4] |
| 2 | 2-Naphthyl | 1 | 94 | 95 (R) | [4] |
| 3 | 4-MeO-Ph | 1 | 96 | 96 (R) | [4] |
| 4 | 4-Cl-Ph | 1 | 95 | 97 (R) | [4] |
| 5 | 2-Thienyl | 1 | 92 | 95 (R) | [4] |
| 6 | Methyl | 1 | 90 | 90 (R) | [4] |
Experimental Protocol: Synthesis of (R)-N-Boc-2-phenylpiperidine
This protocol is adapted from the work of Zhou et al.[4]
Step 1: Synthesis of 1-benzyl-2-phenylpyridin-1-ium bromide
-
To a solution of 2-phenylpyridine (1.55 g, 10 mmol) in acetonitrile (20 mL), add benzyl bromide (1.4 mL, 12 mmol).
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture to room temperature and collect the resulting precipitate by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield the pyridinium salt.
Step 2: Asymmetric Hydrogenation
-
In a nitrogen-filled glove box, prepare the catalyst by stirring a mixture of [{Ir(cod)Cl}₂] (8.4 mg, 0.0125 mmol) and (R)-SynPhos (17.5 mg, 0.0275 mmol) in a 1:1 mixture of Toluene/CH₂Cl₂ (5.0 mL) at room temperature for 20-30 minutes.
-
Place the 1-benzyl-2-phenylpyridin-1-ium bromide (0.25 mmol) in a stainless steel autoclave.
-
Transfer the catalyst solution to the autoclave via syringe.
-
Seal the autoclave, remove from the glove box, and pressurize with H₂ to 600 psi.
-
Stir the reaction at 28°C for 20-24 hours.
-
After carefully releasing the hydrogen, add saturated sodium carbonate solution and stir for 15-30 minutes.
-
Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is used directly in the next step.
Step 3: Deprotection and N-Boc Protection
-
Dissolve the crude N-benzyl-2-phenylpiperidine in methanol (10 mL).
-
Add Pd/C (10 wt. %, 50 mg) to the solution.
-
Stir the mixture under an H₂ atmosphere (balloon) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Dissolve the resulting crude 2-phenylpiperidine in CH₂Cl₂ (10 mL).
-
Add triethylamine (0.42 mL, 3.0 mmol) followed by di-tert-butyl dicarbonate ((Boc)₂O, 0.65 g, 3.0 mmol).
-
Stir the reaction at room temperature for 4 hours.
-
Wash the mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography (Hexane/Ethyl Acetate) to afford (R)-N-Boc-2-phenylpiperidine.
Method 2: Catalytic Dynamic Resolution and Negishi Coupling of N-Boc-2-lithiopiperidine
Application Note
Direct C-H functionalization of the N-Boc-piperidine ring offers a highly convergent route to substituted derivatives. This method involves the deprotonation of N-Boc-piperidine at an α-position using a strong base like sec-butyllithium (s-BuLi).[6] In the presence of a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, a dynamic resolution of the rapidly inverting organolithium intermediate can be achieved.[7] The resulting enantioenriched organolithium species is then transmetalated to a more stable organozinc compound, which subsequently undergoes a palladium-catalyzed Negishi cross-coupling with various aryl or vinyl halides. This strategy provides access to a wide range of enantioenriched 2-aryl- and 2-vinyl-piperidines with high enantioselectivity.[7]
Reaction Pathway for Asymmetric Arylation
Caption: Pathway for asymmetric arylation via dynamic resolution.
Data Presentation: Asymmetric Synthesis of 2-Aryl and 2-Vinyl N-Boc-Piperidines
| Entry | Electrophile (R-X) | Chiral Ligand | Yield (%) | er | Reference |
| 1 | 4-Bromotoluene | (R,R)-1 | 70 | 93:7 | [7] |
| 2 | 4-Bromoanisole | (R,R)-1 | 72 | 92:8 | [7] |
| 3 | 4-Bromoacetophenone | (R,R)-1 | 66 | 91:9 | [7] |
| 4 | 1-Bromonaphthalene | (R,R)-1 | 67 | 97:3 | [7] |
| 5 | 3-Bromopyridine | (R,R)-1 | 46 | 88:12 | [7] |
| 6 | β-Bromostyrene | (R,R)-1 | 66 | 93:7 | [7] |
| (R,R)-1 refers to the (+)-sparteine surrogate used in the cited literature. |
Experimental Protocol: Synthesis of (R)-N-Boc-2-(p-tolyl)piperidine
This protocol is adapted from the work of O'Brien and coworkers.[7]
-
To a solution of the chiral diamine ligand (R,R)-1 (156 mg, 0.6 mmol) in anhydrous MTBE (4 mL) at -78°C, add s-BuLi (1.4 M in cyclohexane, 0.36 mL, 0.5 mmol) dropwise.
-
Stir the resulting solution for 15 minutes at -78°C.
-
Add a solution of N-Boc-piperidine (74 mg, 0.4 mmol) in MTBE (1 mL) dropwise.
-
Stir the mixture for 1 hour at -78°C.
-
Add a solution of ZnCl₂ (1 M in Et₂O, 0.6 mL, 0.6 mmol) dropwise and allow the reaction to warm to room temperature over 1 hour.
-
Add the palladium catalyst Pd(OAc)₂ (4.5 mg, 0.02 mmol) and the ligand SPhos (16.4 mg, 0.04 mmol), followed by 4-bromotoluene (75 mg, 0.44 mmol).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired product.
Method 3: Organocatalytic Asymmetric Mannich Reaction
Application Note
Organocatalysis provides a powerful, metal-free alternative for asymmetric synthesis. The synthesis of 2-substituted piperidines can be achieved via an asymmetric Mannich-type reaction.[8] The key electrophile, Δ¹-piperideine, is generated in situ from piperidine. In the presence of a chiral organocatalyst, such as L-proline, a nucleophile (e.g., a ketone) adds to the Δ¹-piperideine imine. This occurs via enamine activation of the nucleophile by the catalyst, leading to the formation of a new C-C bond with high enantiocontrol. The resulting secondary amine product is then protected in situ with a Boc group to yield the final N-Boc-2-substituted piperidine. This method is particularly useful for synthesizing piperidine alkaloids and their analogues.[8]
Catalytic Cycle for Mannich Reaction
Caption: Organocatalytic cycle for asymmetric Mannich reaction.
Data Presentation: Asymmetric Addition of Ketones to Δ¹-piperideine
| Entry | Ketone Nucleophile | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Acetone | L-Proline | 55 | 83 | [8] |
| 2 | Acetone | Azetidine | 65 | 86 | [8] |
| 3 | Butan-2-one | L-Proline | 52 | 92 | [8] |
| 4 | 3-Pentanone | L-Proline | 48 | 96 | [8] |
| 5 | Cyclohexanone | L-Proline | 50 | 95 | [8] |
| 6 | Acetophenone | L-Proline | 45 | 94 | [8] |
| Yields are for the isolated N-Boc protected product. |
Experimental Protocol: Synthesis of (+)-N-Boc-pelletierine (from acetone)
This protocol is adapted from the work of Bertuzzi, Qian, and coworkers.[8]
-
Prepare Δ¹-piperideine (5a) via N-chlorination of piperidine followed by base-mediated HCl elimination according to literature procedures.
-
To a solution of Δ¹-piperideine (50 mg, 0.6 mmol) in benzonitrile (0.85 mL), add acetone (0.26 mL, 3.6 mmol, 6 equiv).
-
Add L-proline (13.8 mg, 0.12 mmol, 20 mol %) to the mixture.
-
Stir the reaction at room temperature for the time required for complete conversion (monitor by TLC).
-
Upon completion, add di-tert-butyl dicarbonate ((Boc)₂O, 157 mg, 0.72 mmol) and triethylamine (0.1 mL, 0.72 mmol).
-
Stir for an additional 2 hours at room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate) to afford the N-Boc protected product.
-
Determine the enantiomeric excess by HPLC analysis on a chiral stationary phase.
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. [PDF] A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions | Semantic Scholar [semanticscholar.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Dieckmann Condensation of Piperidines
For Researchers, Scientists, and Drug Development Professionals
The Dieckmann condensation is a powerful tool for the synthesis of substituted piperidones, key intermediates in the development of novel therapeutics. However, the presence of the nitrogen heteroatom introduces unique challenges and potential side reactions that can complicate synthesis and reduce yields. This technical support center provides a comprehensive guide to identifying, understanding, and mitigating these side reactions through detailed troubleshooting advice and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Dieckmann condensation of piperidine diesters?
A1: The primary side reactions encountered during the Dieckmann condensation of piperidine diesters are:
-
Intermolecular Condensation: Instead of the desired intramolecular cyclization, two separate diester molecules can react with each other, leading to the formation of dimeric or polymeric byproducts. This is particularly prevalent at high concentrations.
-
Retro-Dieckmann Reaction: The cyclic β-keto ester product can undergo a ring-opening reaction under the basic conditions of the condensation, leading to a decreased yield of the desired product. This equilibrium is influenced by the stability of the cyclic product.
-
N-Dealkylation: For N-alkyl substituted piperidines, the basic reaction conditions can lead to the cleavage of the N-alkyl group, resulting in a mixture of N-dealkylated and N-alkylated products.
-
Enamine Formation: The piperidine nitrogen can react with the carbonyl groups of the ester or the resulting β-keto ester to form enamine intermediates. While often a reversible process, it can lead to undesired downstream products.
Q2: How does the choice of base affect the outcome of the Dieckmann condensation of piperidines?
A2: The choice of base is critical in controlling the reaction and minimizing side reactions. Sterically hindered bases with low nucleophilicity, such as potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), and lithium hexamethyldisilazide (LHMDS), are often preferred over less hindered bases like sodium ethoxide.[1] These bulky bases can favor the intramolecular deprotonation required for the Dieckmann condensation over intermolecular reactions. The choice of base should also be compatible with the ester groups to avoid transesterification.
Q3: What is the influence of the N-protecting group on the reaction?
A3: The N-protecting group plays a significant role in the success of the Dieckmann condensation. Electron-withdrawing groups like Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) can increase the acidity of the α-protons, facilitating the condensation. However, the stability of the protecting group under the basic reaction conditions must be considered. For instance, the Boc group can be labile under strongly basic or high-temperature conditions. N-benzyl groups are generally more stable but can be susceptible to N-dealkylation. In some cases, conducting the reaction on an N-unsubstituted piperidine is possible and can circumvent issues related to protecting groups.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the Dieckmann condensation of piperidines.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low yield of desired cyclic β-keto ester, with a significant amount of high molecular weight, viscous, or solid material. | Intermolecular Condensation: The concentration of the diester is too high, favoring intermolecular reactions. | - Decrease Concentration: Run the reaction at high dilution (e.g., 0.01-0.05 M). - Slow Addition: Add the diester slowly to the base solution to maintain a low instantaneous concentration of the substrate. - Choice of Base: Use a sterically hindered base like potassium tert-butoxide or LHMDS. |
| Initial formation of product is observed, but the yield decreases over time or upon prolonged reaction. | Retro-Dieckmann Reaction: The equilibrium is shifting back towards the starting diester due to instability of the product. | - Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. - Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. - Acidic Workup: Promptly perform an acidic workup to neutralize the base and stabilize the β-keto ester product. |
| Presence of a mixture of N-substituted and N-unsubstituted piperidone products in the final mixture. | N-Dealkylation: The N-alkyl group is being cleaved by the strong base. | - Use a Milder Base: If possible, switch to a less harsh base. - Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize this side reaction. - Change N-Substituent: If feasible, use an N-substituent that is more stable under the reaction conditions (e.g., a different alkyl group or a protecting group). |
| Appearance of unexpected byproducts, potentially with different UV activity or mass spectra. | Enamine Formation: The piperidine nitrogen is reacting with carbonyl groups. | - N-Protection: Ensure the piperidine nitrogen is adequately protected with a suitable group (e.g., Boc, Cbz). - Control of Reaction pH: Maintain strongly basic conditions to favor deprotonation at the α-carbon rather than nucleophilic attack by the nitrogen. |
Data Presentation
Table 1: Effect of Base on the Yield of Diethyl 1-benzyl-4-oxopiperidine-3,5-dicarboxylate
| Base | Solvent | Temperature (°C) | Yield of Cyclic Product (%) | Yield of Intermolecular Dimer (%) | Reference |
| Sodium Ethoxide | Ethanol | Reflux | 55 | 20 | Fictional Data for Illustration |
| Potassium tert-Butoxide | Toluene | 80 | 75 | 5 | Fictional Data for Illustration |
| LHMDS | THF | -78 to rt | 85 | <2 | Fictional Data for Illustration |
Note: The data in this table is illustrative and intended to demonstrate the expected trends. Actual yields will vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Dieckmann Condensation of Diethyl 1-(tert-butoxycarbonyl)piperidine-2,6-dicarboxylate
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of potassium tert-butoxide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) (0.1 M).
-
Reaction: The solution is cooled to 0 °C. A solution of diethyl 1-(tert-butoxycarbonyl)piperidine-2,6-dicarboxylate (1.0 equivalent) in anhydrous THF is added dropwise over a period of 1 hour, maintaining the internal temperature below 5 °C.
-
Monitoring: The reaction mixture is stirred at 0 °C for an additional 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl 1-(tert-butoxycarbonyl)-3-oxopiperidine-2-carboxylate.
Mandatory Visualizations
Caption: Main reaction pathway of the Dieckmann condensation.
Caption: Competing side reactions in the Dieckmann condensation of piperidines.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Purification of 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate (CAS Number: 1245782-62-0).[1] Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: Column chromatography is typically the most effective method for purifying this compound, especially for removing closely related impurities. The choice of solvent system is critical for achieving good separation. A gradient of ethyl acetate in hexanes or heptane is a common starting point for piperidine derivatives.[2]
Q2: My purified product appears as a colorless to pale yellow oil. Is this normal?
A2: Yes, it is common for purified piperidine derivatives to be oils or low-melting solids.[2] Discoloration to a yellow tint could indicate the presence of oxidation products or other impurities.[3][4] Ensure all residual solvents have been removed under high vacuum. If the color persists after thorough drying and you suspect impurities, re-purification by column chromatography is recommended.
Q3: I am observing "oiling out" or poor crystal formation during attempts at recrystallization. What can I do?
A3: "Oiling out" can occur due to a high concentration of impurities or if the solution is cooled too rapidly.[2] Consider a preliminary purification step, such as an acid-base extraction, to remove significant impurities before attempting recrystallization.[2] For crystallization, allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals before any further cooling in an ice bath. Scratching the inside of the flask with a glass rod can also help induce crystallization.[2]
Q4: What are the likely impurities I might encounter in my crude product?
A4: Common impurities in piperidine syntheses can include unreacted starting materials, byproducts from side reactions, and residual solvents or reagents.[3] Given the structure of the target molecule, potential impurities could include starting materials from the synthesis, hydrolyzed byproducts, or isomers.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | Incorrect solvent system (eluent). | Perform a thin-layer chromatography (TLC) screen with various solvent systems (e.g., different ratios of ethyl acetate/hexanes, dichloromethane/methanol) to identify the optimal eluent for separation. |
| Column overloading. | Use a larger column or load less crude material. A general guideline is to load 1-5% of the silica gel weight with the crude mixture. | |
| Tailing of the product spot on TLC. | Add a small amount of a modifier to the eluent, such as triethylamine (~0.1-1%), to reduce tailing of basic compounds on silica gel. | |
| Low Yield After Chromatography | Product is too soluble in the eluent and elutes too quickly. | Start with a less polar eluent and gradually increase the polarity (gradient elution) to ensure the product binds to the column and separates from less polar impurities.[2][5] |
| Product is too strongly adsorbed to the silica gel. | Increase the polarity of the eluent. For very polar compounds, a solvent system like dichloromethane/methanol may be necessary. | |
| Incomplete elution from the column. | After collecting the main product fractions, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining product. | |
| Product Elutes with the Solvent Front | Eluent is too polar. | Start with a much less polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. |
Recrystallization
| Problem | Possible Cause | Solution |
| "Oiling Out" of the Product | High concentration of impurities. | Purify the crude material by column chromatography before attempting recrystallization.[2] |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] | |
| Inappropriate solvent. | Screen for a suitable recrystallization solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. | |
| No Crystal Formation | Solution is not supersaturated. | Concentrate the solution by slowly evaporating some of the solvent. |
| Nucleation is inhibited. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. | |
| Low Recovery of Crystals | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Significant product solubility in the cold solvent. | Cool the solution to a lower temperature (e.g., in a freezer) before filtration, and wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
1. Preparation:
- Adsorbent: Prepare a slurry of silica gel in the initial, least polar eluent.
- Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
- Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel.
2. Elution and Fraction Collection:
- Loading: Carefully load the prepared sample onto the top of the silica gel bed.
- Elution: Begin elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 20%, 30% ethyl acetate) to elute the compound of interest.[5]
- Fraction Collection: Collect fractions of the eluate in test tubes or vials.
3. Analysis and Isolation:
- TLC Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
- Combining Fractions: Combine the pure fractions.
- Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Synthesis of N-Boc-3-oxopiperidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-3-oxopiperidines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-Boc-3-oxopiperidine, primarily through the oxidation of N-Boc-3-hydroxypiperidine.
Question: My oxidation of N-Boc-3-hydroxypiperidine is showing low conversion to the desired N-Boc-3-oxopiperidine. What are the possible causes and solutions?
Answer:
Low conversion in the oxidation of N-Boc-3-hydroxypiperidine can stem from several factors related to the reagents, reaction conditions, and work-up procedure.
Possible Causes and Troubleshooting Steps:
-
Inadequate Oxidizing Agent: The choice and quality of the oxidizing agent are critical. For Swern-type oxidations, ensure that the oxalyl chloride and dimethyl sulfoxide (DMSO) are of high purity and handled under anhydrous conditions.[1]
-
Suboptimal Reaction Temperature: Temperature control is crucial for many oxidation reactions. For instance, Swern oxidations require low temperatures (typically -78 °C) to be maintained throughout the addition of reagents to prevent side reactions.
-
Incorrect Stoichiometry: The molar ratios of the reactants are important. Ensure the correct stoichiometry of the oxidizing agent and any activators or bases is used.[1]
-
Presence of Water: Many oxidation reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.
-
Degradation of the Product: N-Boc-3-oxopiperidine can be unstable under certain conditions. Prolonged reaction times or exposure to harsh work-up conditions can lead to degradation.
Question: I am observing significant side product formation in my synthesis. How can I minimize these impurities?
Answer:
Side product formation is a common challenge. The nature of the side products can provide clues to the underlying issue.
Common Side Products and Mitigation Strategies:
-
Over-oxidation: In some cases, the piperidine ring can be further oxidized. Using a milder oxidizing agent or carefully controlling the stoichiometry and reaction time can prevent this.
-
Elimination Products: Under basic conditions, elimination reactions can occur. Careful selection of the base and reaction temperature can minimize the formation of these byproducts.
-
Unreacted Starting Material: If you observe a significant amount of unreacted N-Boc-3-hydroxypiperidine, this points to incomplete oxidation. Consider increasing the amount of the oxidizing agent or extending the reaction time, while monitoring for the formation of other impurities.
Question: The purification of N-Boc-3-oxopiperidine is proving difficult. What are the recommended purification methods?
Answer:
Purification can be challenging due to the polarity and potential instability of the product.
Recommended Purification Techniques:
-
Column Chromatography: Silica gel chromatography is a common method for purifying N-Boc-3-oxopiperidine. A solvent system of ethyl acetate and n-hexane is often effective for separation.[2]
-
Distillation: For larger quantities, vacuum distillation can be an effective purification method.[3]
-
Extraction: A carefully planned aqueous work-up is crucial to remove inorganic salts and other water-soluble impurities before chromatographic purification.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to N-Boc-3-oxopiperidine?
A1: The most prevalent method is the oxidation of N-Boc-3-hydroxypiperidine.[1][3] Alternative routes with longer synthetic pathways may start from materials like 3-hydroxypyridine or gamma-butyrolactone, but these are often less efficient.[1][3]
Q2: Are there biocatalytic methods available for the synthesis of related chiral hydroxypiperidines?
A2: Yes, biocatalytic asymmetric reduction of N-Boc-3-oxopiperidone using ketoreductases (KREDs) is a well-established method to produce enantiomerically pure (S)-N-Boc-3-hydroxypiperidine, a key intermediate for various pharmaceuticals.[4][5][6][7][8] These enzymatic methods are valued for their high stereoselectivity and environmentally friendly reaction conditions.[2][4][7]
Q3: What are the key parameters to optimize in the biocatalytic reduction of N-Boc-3-oxopiperidone?
A3: For successful biocatalytic reduction, optimization of the following parameters is crucial:
-
pH: The optimal pH for the enzymatic reaction typically falls between 6.5 and 7.5.[4]
-
Temperature: The ideal temperature is generally between 30 °C and 40 °C.[2][4]
-
Cofactor Regeneration: Since ketoreductases often depend on cofactors like NADH or NADPH, an efficient cofactor regeneration system is necessary. This is often achieved by using a secondary enzyme like glucose dehydrogenase (GDH) and a co-substrate like glucose.[4][8]
-
Substrate and Catalyst Loading: The concentrations of the substrate (N-Boc-3-oxopiperidone) and the biocatalyst (whole cells or isolated enzyme) need to be optimized to maximize conversion and minimize potential substrate inhibition.[4][6]
Data Summary
Table 1: Comparison of Different Synthesis/Reduction Conditions for Piperidine Derivatives
| Parameter | Chemical Synthesis (Oxidation) | Biocatalytic Reduction (Example 1) | Biocatalytic Reduction (Example 2) |
| Starting Material | N-Boc-3-hydroxypiperidine | N-Boc-3-oxopiperidone | N-Boc-3-oxopiperidone |
| Product | N-Boc-3-oxopiperidone | (S)-N-Boc-3-hydroxypiperidine | (S)-N-Boc-3-hydroxypiperidine |
| Key Reagents/Catalyst | DMSO, Oxalyl Chloride | Ketoreductase (KRED) & GDH | Alcohol Dehydrogenase |
| Typical Temperature | -78 °C to room temperature | 35 °C | 30 °C |
| Typical pH | N/A (organic solvent) | 6.5 | 7.0 |
| Typical Yield/Conversion | >42% (overall yield from 3-hydroxypyridine)[1] | >99% conversion[4] | 97.0% yield[6] |
| Key Optimization Factor | Anhydrous conditions, temperature control | Cofactor regeneration, pH, temperature | Substrate concentration, co-solvent |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-oxopiperidine via Swern Oxidation
This protocol is adapted from a general procedure for Swern oxidation.[1]
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.
-
Activator Addition: Slowly add anhydrous dimethyl sulfoxide (DMSO) (2.0 to 2.5 equivalents) to the cooled solution, maintaining the temperature at -78 °C. Stir for 15-30 minutes.
-
Substrate Addition: Dissolve N-Boc-3-hydroxypiperidine (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir for 1-2 hours.
-
Quenching: Add triethylamine (3.0 to 5.0 equivalents) to the reaction mixture and allow it to warm to room temperature.
-
Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer sequentially with a mild acid solution (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane).
Protocol 2: Biocatalytic Asymmetric Reduction of N-Boc-3-oxopiperidone
This protocol is a generalized procedure based on published methods.[4][6]
-
Reaction Setup: In a temperature-controlled vessel, prepare a phosphate buffer solution (e.g., 100 mM, pH 6.5-7.5).
-
Reagent Addition: Add N-Boc-3-oxopiperidone (e.g., 100 g/L), a cofactor (e.g., NADP+ at 0.2 g/L), and a co-substrate for cofactor regeneration (e.g., D-glucose at 130 g/L).
-
Catalyst Addition: Add the biocatalyst, which can be whole cells expressing a ketoreductase and glucose dehydrogenase, or the isolated enzymes.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 35 °C) and maintain the pH by adding a base solution (e.g., 2 M NaOH) as needed.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical method such as TLC or HPLC.
-
Work-up and Extraction: Once the reaction is complete, extract the product from the reaction mixture using an organic solvent like ethyl acetate.
-
Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to obtain the crude (S)-N-Boc-3-hydroxypiperidine. Further purification can be achieved by chromatography if necessary.
Visualizations
Caption: Synthetic routes to N-Boc-3-oxopiperidine and its chiral precursor.
Caption: Troubleshooting flowchart for low conversion in oxidation reactions.
References
- 1. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Piperidone Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges in piperidone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to piperidones?
A1: Piperidones are versatile intermediates and can be synthesized through several key methods. The most common approaches include:
-
Mannich Condensation: This reaction involves the condensation of a ketone, an aldehyde (like formaldehyde), and an amine or ammonia.[1][2]
-
Dieckmann Condensation: An intramolecular cyclization of a diester with a base to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a 4-piperidone.[1][3]
-
Hydrogenation of Pyridine Derivatives: The catalytic hydrogenation of pyridines is a widely used industrial method for producing the piperidine core structure.[4][5]
-
Reductive Amination: This method can be used to synthesize piperidines from 1,5-dicarbonyl compounds or related precursors.[4]
-
Aza-Michael Reaction: A double aza-Michael reaction provides an atom-efficient route to access chiral 2-substituted 4-piperidones from divinyl ketones.[6]
Q2: How do I select the appropriate catalyst and ligand for my synthesis?
A2: Catalyst and ligand selection is critical for success. For palladium-catalyzed reactions, consider the following:
-
Precatalyst Stability: Use a high-quality, air-stable precatalyst, such as a palladacycle, to ensure consistency.[7]
-
Ligand Choice: The ligand can significantly impact reactivity. For sterically hindered substrates, bulky biarylphosphine ligands like XPhos or BrettPhos are often effective.[7] It's crucial to handle ligands under an inert atmosphere to prevent oxidation.[7]
-
Catalyst Screening: If hydrodehalogenation is a side reaction with palladium catalysts, consider switching to rhodium-based catalysts.[4] For pyridine hydrogenation, rhodium on carbon (Rh/C) or platinum-based catalysts like PtO₂ (Adams' catalyst) can be more effective than palladium on carbon (Pd/C).[4]
Q3: What is the optimal catalyst loading for my reaction?
A3: The ideal catalyst loading depends on substrate reactivity, reaction scale, and economic factors. A typical starting point for optimization is 1-2 mol%.[7] For challenging couplings or small-scale reactions where maximizing yield is the priority, higher loadings up to 5 mol% may be required.[7] In industrial processes, significant effort is dedicated to minimizing catalyst loading to less than 1 mol%.[7] For pyridine hydrogenation, a typical catalyst loading is 5-10 mol%.[4]
Q4: How does the choice of base and solvent affect the reaction?
A4: The base and solvent system plays a crucial role in reaction efficiency.
-
Base Selection: For sterically demanding couplings, a strong, non-coordinating base like sodium tert-butoxide (NaOtBu) is often preferred.[7] If your substrate has sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be used, although this may necessitate higher catalyst loadings or longer reaction times.[7]
-
Solvent Selection: Always use anhydrous, degassed solvents, as impurities can poison the catalyst.[7] For pyridine hydrogenation, protic solvents like acetic acid or ethanol are commonly used and can enhance the reaction rate.[4] In some multi-component reactions, acetic acid itself can serve as the reaction medium, eliminating the need for an additional catalyst.[8]
Troubleshooting Guides
This section addresses specific issues you may encounter during piperidone synthesis experiments.
Issue 1: Low Yield or Incomplete Reaction
Low yield is a frequent problem that can stem from various factors. Use the following logical workflow to diagnose and resolve the issue.
References
- 1. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Boc Deprotection of 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the Boc deprotection of 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate to yield ethyl 3-oxopiperidine-2-carboxylate. This crucial step can present challenges, and this document aims to provide solutions to common issues encountered during this transformation.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of this substrate?
A1: The most common methods for Boc deprotection involve the use of strong acids.[1] For this compound, the two most frequently employed conditions are:
-
Trifluoroacetic acid (TFA) in Dichloromethane (DCM): A solution of 20-50% TFA in DCM is a standard choice. The reaction is typically run at room temperature and monitored until completion.[2]
-
Hydrogen Chloride (HCl) in Dioxane: A 4M solution of HCl in dioxane is another effective reagent. This method often results in the precipitation of the product as its hydrochloride salt, which can simplify purification.[3]
Q2: My deprotection reaction is incomplete. What are the possible reasons and how can I resolve this?
A2: Incomplete deprotection can be due to several factors:
-
Insufficient Acid: The molar excess of the acid may not be adequate. Consider increasing the concentration of TFA or using a higher excess of the HCl solution.
-
Short Reaction Time: The reaction may require more time to go to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Steric Hindrance: The bulky nature of the substrate might slow down the reaction. Extending the reaction time or slightly increasing the temperature (if the product is stable) could be beneficial.
Q3: I am observing unexpected byproducts. What are the likely side reactions?
A3: The structure of this compound contains a β-keto ester moiety, which can be susceptible to certain side reactions under acidic conditions. Potential side reactions include:
-
Epimerization at C2: The acidic conditions could potentially lead to the epimerization of the stereocenter at the 2-position. Using milder conditions or shorter reaction times may help to minimize this.
-
Decarboxylation: While less common under standard Boc deprotection conditions, prolonged exposure to strong acid and heat could potentially lead to the decarboxylation of the β-keto ester.
-
t-Butylation: The tert-butyl cation generated during the deprotection is an electrophile and can react with nucleophilic sites on the molecule or solvent. While less likely for this substrate, it is a possibility to consider.[1]
Q4: How should I purify the final product, ethyl 3-oxopiperidine-2-carboxylate?
A4: The purification strategy will depend on the reaction workup and the salt form of the product.
-
TFA Salt: If TFA is used, the crude product will be the TFA salt. After removing the excess TFA and solvent under reduced pressure, the product can be precipitated by adding a non-polar solvent like diethyl ether. Further purification can be achieved by recrystallization or chromatography.
-
HCl Salt: When using HCl in dioxane, the hydrochloride salt of the product often precipitates directly from the reaction mixture. The solid can be collected by filtration and washed with a cold, non-polar solvent to remove impurities.[3]
-
Free Amine: To obtain the free amine, a basic workup can be performed. After removal of the acid, the residue can be dissolved in a suitable organic solvent and washed with a mild aqueous base, such as saturated sodium bicarbonate solution. However, care must be taken as the β-keto ester functionality may be sensitive to strong bases.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid concentration or reaction time. | Increase the concentration of TFA (e.g., from 20% to 50%) or use a larger excess of HCl/dioxane. Extend the reaction time and monitor closely by TLC or LC-MS.[2] |
| Steric hindrance slowing down the reaction. | Consider gentle heating if the product is known to be thermally stable. However, monitor for potential side reactions. | |
| Formation of Multiple Spots on TLC | Epimerization at the C2 position. | Use milder deprotection conditions (e.g., lower acid concentration, lower temperature). Shorten the reaction time as much as possible. |
| Decarboxylation of the β-keto ester. | Avoid excessive heating and prolonged reaction times. Ensure the reaction is worked up promptly upon completion. | |
| Impurities from starting material or reagents. | Ensure the purity of the starting material and use high-quality, anhydrous solvents and reagents. | |
| Low Isolated Yield | Product loss during workup. | If the product is the TFA salt, ensure complete precipitation with a suitable anti-solvent. For basic workup, be cautious of potential hydrolysis of the ester. |
| Instability of the product. | The deprotected product, ethyl 3-oxopiperidine-2-carboxylate, may be unstable as a free base. It is often preferable to isolate it as a salt (HCl or TFA). |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
To this solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To the resulting residue, add cold diethyl ether to precipitate the product as the TFA salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or use neat if it is an oil.
-
Add a 4M solution of HCl in 1,4-dioxane (a sufficient excess, e.g., 5-10 eq) to the starting material.
-
Stir the mixture at room temperature. The hydrochloride salt of the product may precipitate during the reaction.
-
Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.
-
If a precipitate has formed, collect the solid by filtration, wash with a cold solvent like diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The product can then be triturated with diethyl ether to induce solidification and remove non-polar impurities.
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Troubleshooting workflow for Boc deprotection.
References
Technical Support Center: Synthesis of Substituted Piperidones
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges and improve yields in the synthesis of substituted piperidones.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of substituted piperidones, offering potential causes and actionable solutions.
Issue 1: Low Reaction Yield
Question: My reaction is resulting in a low yield of the desired substituted piperidone. What are the common causes and how can I optimize the reaction?
Answer: Low yields are a frequent challenge and can stem from several factors related to reaction conditions, reagents, or side reactions.
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions: The choice of solvent and catalyst is critical. A systematic optimization study can identify the ideal combination for your specific substrate. For instance, in certain cyclization reactions, ethanol has been shown to be a superior solvent over methanol, acetonitrile, or DMF.[1]
-
Catalyst Screening: The catalyst can dramatically influence reaction time and yield. If you are using a particular catalyst, consider screening others. For example, in one study, molecular iodine was found to be more effective than piperidine, acetic acid, p-TSA, SiO₂, ZnCl₂, or Et₃N.[1] The absence of a catalyst may result in no product formation at all.[1]
-
Substrate Electronic Effects: The electronic properties of your starting materials can significantly impact yield. In the synthesis of N-aryl-substituted 4-piperidones, electron-rich anilines generally produce higher yields, while electron-deficient or sterically hindered anilines result in lower yields.[2]
-
Temperature and Time: Monitor the reaction progress closely using techniques like TLC or GC-MS to determine the optimal reaction time.[3] Prolonged reaction times can sometimes lead to the decomposition of the desired product.[3] Similarly, adjusting the temperature can help minimize side reactions.[3]
-
Reagent Stoichiometry: In multi-component reactions like reductive amination, controlling the stoichiometry is crucial. Using a slight excess of the amine relative to the ketone can shift the equilibrium toward the formation of the desired imine intermediate, minimizing side products.[4]
Data Summary: Effect of Catalyst and Solvent on Yield
The following table summarizes the optimization of reaction conditions for the synthesis of a specific chromeno[3,4-b]quinoline derivative, illustrating the impact of different catalysts and solvents on product yield.
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Iodine (15) | EtOH | 3 | 68 |
| 2 | Iodine (20) | EtOH | 2 | 85 |
| 3 | Iodine (25) | EtOH | 2 | 85 |
| 4 | Iodine (20) | MeOH | 3 | 75 |
| 5 | Iodine (20) | MeCN | 4 | 65 |
| 6 | Iodine (20) | DMF | 4 | 62 |
| 7 | Piperidine (20) | EtOH | 5 | 55 |
| 8 | Acetic Acid (20) | EtOH | 6 | 52 |
| 9 | p-TSA (20) | EtOH | 4 | 60 |
| 10 | None | EtOH | 24 | 0 |
Data adapted from a study on chromeno[3,4-b]quinoline synthesis.[1]
Issue 2: Formation of Side Products
Question: I am observing significant formation of impurities and side products. How can I identify and minimize them?
Answer: Side product formation is a common issue that directly impacts yield and purification efficiency. The nature of the side products depends heavily on the reaction type.
Common Side Products and Solutions:
-
In Reductive Amination:
-
N,N-dicyclopentylamine: Results from the reaction of the desired product with another molecule of the ketone.[4]
-
Cyclopentanol: Generated from the direct reduction of the ketone starting material.[4]
-
Solution: Add the reducing agent portion-wise. This maintains a low concentration of the reducing agent, favoring the reduction of the intermediate imine over the ketone.[4] Also, ensure proper stoichiometry control.[4]
-
-
In Mannich-type Reactions:
-
Multiple Additions: Highly reactive reagents like formaldehyde can undergo multiple additions, leading to complex mixtures and low yields of the desired product.[5]
-
Solution: Consider using a pre-formed imine or a Mannich base to control the reactivity and improve selectivity.
-
-
In Radical-Mediated Cyclizations:
-
Linear Alkene By-products: A competitive process between radical rebound and 1,5-H-transfer can lead to the formation of a linear alkene instead of the desired piperidine ring.[6]
-
Solution: Optimization of the catalyst and reaction conditions is necessary to favor the desired cyclization pathway.
-
Logical Flow for Addressing Side Products
Caption: Troubleshooting workflow for identifying and minimizing side products.
Issue 3: Challenges in Purification
Question: I am having difficulty purifying my substituted piperidone using column chromatography. I'm observing significant peak tailing and low recovery.
Answer: The basic nature of the piperidine nitrogen atom often leads to strong interactions with the acidic silanol groups on standard silica gel, causing poor separation, peak tailing, and irreversible adsorption.[7]
Troubleshooting Purification:
-
Mobile Phase Modification:
-
Add a Basic Modifier: To prevent strong interactions with the silica, add a basic competitor to the eluent.[7]
-
-
Stationary Phase Modification:
-
Amine-Deactivated Silica: Use commercially available silica gel where the acidic silanol groups have been pre-treated or "capped". This often provides a more reproducible solution.[7]
-
Alumina: Basic or neutral alumina can be an excellent alternative stationary phase for purifying basic compounds.[7]
-
-
Alternative Chromatography Techniques:
-
Reverse-Phase Chromatography (C18): If your compound has sufficient non-polar character, reverse-phase HPLC can be a good option. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[7]
-
Purification Strategy Decision Workflow
Caption: Decision tree for selecting a piperidone purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted piperidones?
A1: Several robust methods are used, with the choice depending on the desired substitution pattern. Key routes include:
-
Mannich and related Multi-Component Reactions (MCRs): These reactions, including the aza-Henry (nitro-Mannich) variation, are versatile for creating β-amino carbonyl compounds which are precursors to piperidones.[8] They are often used for their efficiency in building molecular complexity.[6]
-
Aza-Michael Reactions: A double aza-Michael reaction using divinyl ketones is an atom-efficient method to access chiral 2-substituted 4-piperidone building blocks.[9]
-
Intramolecular Cyclization: Substrates containing a nitrogen source and an active site can undergo intramolecular cyclization to form the piperidine ring.[6]
-
Reduction of Pyridine Derivatives: The catalytic hydrogenation of substituted pyridines is a common and effective method for producing the corresponding piperidines, which can then be oxidized to piperidones if needed.[3]
Q2: I need to perform a reductive amination to synthesize an N-substituted piperidone. Can you provide a general protocol?
A2: Yes, a common procedure involves the reaction of a piperidone with an amine or a piperidine derivative with a ketone, followed by reduction. Here is a general protocol for the hydrogenation of a substituted pyridine, a common precursor.
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and a suitable solvent such as glacial acetic acid.[3]
-
Catalyst Addition: Add the catalyst, typically 1-5 mol% of PtO₂ (Adams' catalyst).[3]
-
Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50 psi).
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required duration (typically 4-24 hours).[3] Monitor the reaction progress by GC-MS or TLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas like nitrogen.[3] The catalyst is typically removed by filtration (e.g., through Celite), and the product is isolated from the filtrate after solvent removal and further purification.
Q3: My synthesis works well on a lab scale, but the yield drops significantly when I try to scale up. What should I consider?
A3: Scale-up introduces challenges that are often not apparent in small-scale reactions. Key factors to investigate include:[10][11]
-
Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more difficult. Exothermic reactions can develop thermal gradients or "hot spots," leading to side reactions or decomposition. Ensure your cooling system is adequate for the larger scale.[11]
-
Mixing Efficiency: Stirring that is effective in a round-bottom flask (e.g., magnetic stir bar) may be inadequate in a large reactor, creating "dead zones" with poor mass transfer. This can lead to localized concentration spikes and increased impurity formation. Mechanical overhead stirrers with appropriate impeller designs are necessary.[11]
-
Gas Evolution: Reactions that produce gas can behave differently at scale, affecting pressure and mixing dynamics. Ensure adequate venting.[11]
-
Impurity Amplification: Minor side reactions that were negligible at a small scale can become significant sources of impurities during scale-up, complicating purification and lowering the isolated yield.[11]
General Workflow for Low-Yield Troubleshooting
Caption: A systematic workflow for troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
Removal of impurities from N-Boc-2-carbethoxy-3-piperidone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-2-carbethoxy-3-piperidone. The information provided addresses common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude N-Boc-2-carbethoxy-3-piperidone?
A1: Common impurities in crude N-Boc-2-carbethoxy-3-piperidone typically arise from the synthesis process, which often involves a Dieckmann condensation or related cyclization reactions. These impurities can include:
-
Unreacted Starting Materials: Such as the corresponding acyclic diester.
-
Intermolecular Condensation Products: Oligomers or polymers formed from the reaction between two or more molecules of the starting diester instead of intramolecular cyclization.
-
Side-Reaction Products: Byproducts resulting from reactions with the base used in the condensation (e.g., hydrolysis of the ester or Boc-group).
-
Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as leftover reagents.
-
Degradation Products: The β-keto ester functionality can be susceptible to hydrolysis or other degradation pathways, especially in the presence of acid or base at elevated temperatures.
Q2: My purified N-Boc-2-carbethoxy-3-piperidone is an oil, but I have seen it reported as a solid. Why is this?
A2: N-Boc-2-carbethoxy-3-piperidone can exist as either a solid or a viscous oil at room temperature. The physical state can be influenced by the presence of small amounts of impurities or residual solvent, which can depress the melting point. Highly pure material is more likely to be a crystalline solid.
Q3: What analytical techniques are recommended for assessing the purity of N-Boc-2-carbethoxy-3-piperidone?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful tool for quantifying the purity and detecting non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): Useful for identifying the molecular weights of the main component and any impurities.
-
Gas Chromatography (GC): Can be used to determine the content of residual solvents.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of N-Boc-2-carbethoxy-3-piperidone.
Problem 1: Tailing peaks during silica gel column chromatography.
-
Symptom: Broad, asymmetrical peaks with a "tail" are observed during column chromatography on silica gel.
-
Cause: The basic nitrogen atom of the piperidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and peak shape.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is commonly used.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which has fewer acidic sites.
-
Use of Pre-treated Silica: Employ amine-deactivated silica gel for chromatography.
-
Problem 2: Low recovery of the compound after column chromatography.
-
Symptom: The amount of purified product obtained is significantly lower than expected.
-
Cause: This can be due to irreversible adsorption of the basic product onto the acidic silica gel stationary phase. It can also be caused by degradation of the product on the column.
-
Solution:
-
Implement Solutions for Tailing: The same solutions for tailing peaks (basic modifier in eluent, alternative stationary phase) will also help to reduce irreversible binding and improve recovery.
-
Minimize Contact Time: Do not let the compound sit on the column for an extended period. Elute the compound as efficiently as possible.
-
Check for Degradation: Analyze fractions to see if degradation products are being formed during chromatography. If so, a less harsh purification method like crystallization may be necessary.
-
Problem 3: Difficulty in inducing crystallization.
-
Symptom: The purified, oily product does not solidify upon standing or cooling.
-
Cause: The presence of minor impurities or residual solvent can inhibit crystallization. The compound may also be prone to forming a supersaturated oil.
-
Solution:
-
Ensure High Purity: The first step is to ensure the material is of high purity (>98%). If not, re-purify using chromatography.
-
Solvent Selection for Crystallization: Experiment with different solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature. Common choices for similar compounds include petroleum ether, diethyl ether, or mixtures of ethyl acetate and hexanes.
-
Seeding: Introduce a seed crystal of the solid material to the oil to initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside surface of the flask containing the oil. The microscopic scratches can provide nucleation sites for crystal growth.
-
Patience: Allow the material to stand at room temperature or in a refrigerator for an extended period.
-
Data Presentation
The following table summarizes typical purity levels and recovery yields for different purification methods.
| Purification Method | Typical Purity (HPLC) | Typical Recovery Yield | Common Impurities Removed |
| Silica Gel Chromatography | 95-99% | 70-90% | Unreacted starting materials, polar byproducts |
| Crystallization | >99% | 80-95% (after initial purification) | Structurally similar impurities, residual solvents |
| Preparative HPLC | >99.5% | 60-80% | Closely eluting impurities, isomers |
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Silica Gel
-
Slurry Preparation: Dissolve the crude N-Boc-2-carbethoxy-3-piperidone in a minimal amount of the chosen eluent. In a separate flask, prepare a slurry of silica gel in the same eluent.
-
Column Packing: Pour the silica gel slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen mobile phase (e.g., a gradient of ethyl acetate in hexanes, often with 0.5% triethylamine).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the partially purified N-Boc-2-carbethoxy-3-piperidone in a minimum amount of a suitable hot solvent (e.g., ethyl acetate).
-
Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Mandatory Visualization
Caption: Workflow for the purification of N-Boc-2-carbethoxy-3-piperidone.
Caption: Structures of the desired product and potential impurities.
Troubleshooting low yield in piperidine cyclization reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding piperidine cyclization reactions, with a focus on addressing the common issue of low reaction yield.
Troubleshooting Guide: Low Cyclization Yield
Q1: My piperidine cyclization reaction is resulting in a low yield. What are the primary factors I should investigate?
A: Low yields in piperidine cyclization can stem from several factors. A systematic approach to troubleshooting is crucial. The main areas to investigate are the integrity of your starting materials, the optimization of reaction conditions, and the potential for competing side reactions. In many cases, the choice of catalyst, solvent, and temperature can dramatically influence the reaction's outcome.[1][2] For instance, intramolecular cyclizations are sensitive to substrate concentration; maintaining optimal concentration is vital for successful hydrogenation processes.[1]
Q2: I suspect side reactions are consuming my starting material. What are the common by-products and how can they be minimized?
A: Several side reactions can compete with the desired cyclization, leading to reduced yields. Common side products include linear alkenes, enamines, and polymers.[1][3][4]
-
Enamine and Isomerized Starting Materials: These can form, particularly with substituents in the α and γ positions relative to the amino group.[3]
-
Linear Alkenes: Radical cyclizations, for example, can have competitive processes like a 1,5-hydrogen transfer that lead to the formation of a linear alkene by-product instead of the desired piperidine ring.[1][4]
-
Polymerization: At higher temperatures, starting materials or intermediates may polymerize.[5]
To minimize these side reactions:
-
Control Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the rate of the desired cyclization.[5]
-
Optimize Catalyst: The choice of catalyst can be critical. For example, in some radical-mediated cyclizations, the catalyst can influence the competition between the desired radical rebound and unwanted side reactions.[1]
-
Protecting Groups: If the amine is too reactive, consider using a protecting group to prevent side reactions. This group can be removed in a subsequent step.[5]
-
Adjust Concentration: Very high concentrations can favor intermolecular reactions and polymerization over the desired intramolecular cyclization. Experiment with lower concentrations.
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// Edges start -> check_sm; start -> check_cond; start -> analyze_bp;
check_sm -> purity; check_sm -> stability;
check_cond -> catalyst; check_cond -> solvent; check_cond -> temp; check_cond -> conc;
analyze_bp -> id_bp -> pathway;
{purity, stability, catalyst, solvent, temp, conc, pathway} -> solution; } ` Caption: General troubleshooting workflow for low yield.
Q3: How critical are the choices of solvent and catalyst for the reaction yield?
A: The solvent and catalyst are paramount to the success of piperidine cyclization.
-
Solvent: The polarity of the solvent can dictate the reaction pathway. For example, in some radical cyclizations, using acetonitrile may favor a 6-endo-trig pathway to yield piperidine, while methanol may favor a 5-exo-trig pathway, yielding a different product entirely.[1] In other cases, non-polar aromatic solvents like xylene have been shown to improve yields significantly compared to polar solvents like DMF or MeCN, which were ineffective.[2]
-
Catalyst: The catalyst initiates the cyclization and can influence both yield and stereoselectivity.[1] A wide range of catalysts are used, including those based on palladium, rhodium, gold, cobalt, and iridium, as well as acid or base catalysts.[1][3] For instance, a Cp*Ir complex has been effective for the N-heterocyclization of primary amines with diols, while palladium catalysts are common for reactions like intramolecular hydroamination.[3] The selection of chiral ligands and catalysts is often necessary to achieve high stereoselectivity.[1]
Table 1: Effect of Reaction Parameters on Piperidine Synthesis Yield
| Parameter | Condition A | Yield A | Condition B | Yield B | Rationale & Reference |
| Solvent | Polar (e.g., DMF, MeCN) | Low / Ineffective | Non-polar (e.g., Xylene) | 59% | Non-polar solvents can better promote the formation of the desired product without affecting stereoselectivity in certain copper-catalyzed reactions.[2] |
| Catalyst | Base-only | Moderate | NHC-Carbene Catalyst | Higher Yield | The addition of an N-heterocyclic carbene (NHC) catalyst can lead to higher yields and better enantioselectivity in intramolecular aza-Michael reactions.[1][6] |
| Base (IMAMR) | Cesium Carbonate | 85% | TBAF | Good (scalable) | While Cs₂CO₃ gives high yields, its poor solubility makes it difficult for scaling up. TBAF is a suitable alternative for large-scale synthesis.[1][6] |
| Atmosphere | Air | Variable / Low | Inert (Nitrogen/Argon) | Higher / More Consistent | Piperidine can react with atmospheric CO₂ to form salts, reducing the amount of active reagent. Storing and reacting under an inert atmosphere prevents this.[5][7] |
Q4: My reaction is producing a mixture of diastereomers, lowering the yield of the desired stereoisomer. How can I improve stereoselectivity?
A: Poor stereoselectivity is a common challenge, often arising when the reaction proceeds through a non-concerted or poorly controlled pathway.[5]
-
Use Chiral Catalysts: Employing a chiral catalyst or ligand is a primary strategy for inducing enantioselectivity or improving diastereoselectivity.[1] For example, novel pyridine-oxazoline (Pyox) ligands have been used with palladium catalysts to achieve excellent enantioselectivities.[3]
-
Reaction Mechanism: Understand the mechanism. For instance, in an Aza-Diels-Alder reaction, a stepwise Mannich-Michael pathway, often promoted by strong Lewis acids, can lead to poor stereoselectivity compared to a concerted [4+2] cycloaddition.[5]
-
Cyclic Substrates: Using cyclic dienes in Aza-Diels-Alder reactions can often lead to higher diastereoselectivities.[5]
-
Temperature Control: In some cases, lowering the reaction temperature can improve selectivity.[8]
// Nodes sub [label="Linear Amino-Aldehyde\n(Substrate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cat [label="Co(II) Catalyst", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; int [label="Radical Intermediate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; closure [label="Radical Rebound\n(Ring Closure)", fillcolor="#34A853", fontcolor="#FFFFFF"]; htransfer [label="1,5-H-Transfer\n(Side Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; piperidine [label="Piperidine Product\n(Desired)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=septagon]; alkene [label="Linear Alkene\n(Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=septagon];
// Edges sub -> cat [style=invis]; sub -> int [label=" Initiation"]; cat -> int [label=" Catalysis"]; int -> closure [label=" Desired\n Pathway"]; int -> htransfer [label=" Competing\n Pathway"]; closure -> piperidine; htransfer -> alkene; } ` Caption: Competing pathways in a radical cyclization.[1]
Frequently Asked Questions (FAQs)
Q1: What are some of the most common methods for synthesizing the piperidine ring?
A: A variety of methods exist, each with its own advantages. Key strategies include the hydrogenation of pyridine derivatives, reductive amination, intramolecular cyclization (such as aza-Michael or aza-Prins reactions), and cycloaddition reactions (like the Aza-Diels-Alder reaction).[1][9] The choice of method depends on the desired substitution pattern and available starting materials.
Q2: My piperidine starting material or product has a yellow tint. Is this a problem?
A: A yellow color in piperidine is typically due to oxidation products.[5] While this may not impact all applications, for high-purity work, purification by distillation is recommended. To prevent re-oxidation, store purified piperidine under an inert atmosphere (e.g., nitrogen) and protect it from light.[5]
Q3: I have a solution of piperidine in DMF that formed crystals upon storage. What happened?
A: This is a common issue and is likely due to salt formation.[7] Piperidine is a base and can react with atmospheric carbon dioxide to form piperidine carbonate.[5] It can also react with acidic gases, such as HCl that might be liberated from other stored reagents, to form piperidine hydrochloride.[7] To prevent this, ensure storage containers are tightly sealed and consider storing solutions under an inert atmosphere.[5][7]
Q4: I am trying to separate piperidine from a pyridine impurity via distillation, but it's not working well. Why?
A: Piperidine and pyridine form an azeotropic mixture, which has a constant boiling point, making complete separation by simple fractional distillation very difficult.[5] The azeotrope consists of about 92% piperidine and 8% pyridine. To separate them, you can use alternative methods such as azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not, allowing for separation via filtration.[5]
Experimental Protocols
Protocol 1: Hydrogenation of a Substituted Pyridine using PtO₂ (Adam's Catalyst)
This protocol provides a general guideline for the reduction of a pyridine ring to a piperidine ring, a common synthetic route.[5]
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and a suitable solvent such as glacial acetic acid or ethanol.
-
Catalyst Addition: Add PtO₂ (Adam's catalyst), typically at a loading of 1-5 mol%.
-
Hydrogenation: Seal the reactor vessel. Purge the system first with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas. Pressurize the reactor to the target pressure (e.g., 50-70 bar).[5]
-
Execution: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature. Monitor the reaction progress by GC-MS or TLC until the starting material is consumed (typically 4-24 hours).[5]
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to carefully remove the platinum catalyst.[5] Wash the pad with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude piperidine derivative can be purified further by distillation or crystallization.[5]
Protocol 2: Aza-Prins Cyclization to Form a Substituted Piperidine
This method involves the cyclization of an N-tosyl homoallylamine with an aldehyde.[3]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the N-tosyl homoallylamine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Reagent Addition: Add the carbonyl compound (e.g., an aldehyde, 1.2 eq).
-
Catalyst and Halide Source: Add the catalyst, such as AlCl₃ (5 mol %), followed by the halide source, such as trimethylsilyl halide (2.0 eq).[3]
-
Execution: Stir the reaction at the desired temperature (e.g., 0 °C to room temperature) and monitor its progress using TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the 4-halopiperidine derivative.[3]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Piperidine synthesis [organic-chemistry.org]
- 4. [Co(TPP)]‐Catalyzed Formation of Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Functionalization of 3-Oxopiperidines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing epimerization during the functionalization of 3-oxopiperidines.
Troubleshooting Guide
This guide addresses common issues encountered during the functionalization of 3-oxopiperidines at the C3 position, with a focus on preventing the loss of stereochemical integrity.
| Issue | Potential Cause | Recommended Solution |
| Low Diastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e.) in the Product | 1. Reaction is under thermodynamic control: Prolonged reaction times or elevated temperatures can allow the initially formed kinetic product to equilibrate to a more stable, but undesired, diastereomer. | - Lower the reaction temperature: Conduct the reaction at a lower temperature (e.g., -78 °C) to favor the kinetic product. - Reduce reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent equilibration. |
| 2. Strong, non-hindered base: Bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can rapidly establish an equilibrium between the desired and undesired epimers. | - Use a sterically hindered base: Employ bases such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) to favor deprotonation at the less hindered face. - Consider a weaker base: Depending on the substrate, a weaker base in combination with a Lewis acid might provide better selectivity. | |
| 3. Inappropriate solvent: The solvent can influence the aggregation state and reactivity of the base and the enolate, affecting stereoselectivity. | - Aprotic, non-polar solvents are often preferred: Solvents like tetrahydrofuran (THF) or diethyl ether are commonly used. The choice of solvent can be critical and may require screening. | |
| Formation of Multiple Products | 1. Competing side reactions: The enolate can participate in side reactions other than the desired functionalization. | - Optimize reaction conditions: Carefully control stoichiometry, addition rates, and temperature. - Use of additives: Additives like HMPA (use with caution due to toxicity) can sometimes improve selectivity by breaking up aggregates. |
| Inconsistent Results | 1. Variability in reagent quality or reaction setup: Moisture, purity of reagents, and slight variations in temperature can lead to inconsistent outcomes. | - Ensure anhydrous conditions: Use freshly distilled solvents and dry glassware. - Standardize procedures: Maintain consistent temperatures, stirring rates, and addition times. |
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of 3-oxopiperidines?
A1: Epimerization is the change in the configuration of a single stereocenter in a molecule. In 3-oxopiperidines, the carbon atom adjacent to the carbonyl group (the α-carbon or C3) is a stereocenter. The hydrogen atom attached to this carbon is acidic and can be removed by a base to form a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to a mixture of diastereomers (epimers).
Q2: What is the primary mechanism of epimerization during the functionalization of 3-oxopiperidines?
A2: The primary mechanism is through the formation of an enolate intermediate.[1] In the presence of a base, the α-proton at the C3 position is abstracted, creating a planar enolate. This intermediate loses the original stereochemical information at C3. When the enolate reacts with an electrophile or is reprotonated, it can happen from either the top or bottom face, potentially leading to a mixture of epimers.
Q3: How do I choose the right base to minimize epimerization?
A3: The choice of base is critical. Sterically hindered, non-nucleophilic bases are generally preferred for stereoselective deprotonation. Bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) are often used to favor the formation of the kinetic enolate, which can lead to higher stereoselectivity. The choice also depends on the specific substrate and the desired outcome (kinetic vs. thermodynamic control).
Q4: What is the difference between kinetic and thermodynamic control in the context of 3-oxopiperidine functionalization?
A4:
-
Kinetic Control: This is favored by low temperatures, short reaction times, and sterically hindered bases. The major product is the one that is formed fastest (i.e., has the lowest activation energy).
-
Thermodynamic Control: This is favored by higher temperatures and longer reaction times, allowing the reaction to reach equilibrium. The major product is the most stable one, which may not be the desired stereoisomer.
Q5: Can protecting groups on the piperidine nitrogen influence stereoselectivity?
A5: Yes, the N-protecting group can have a significant impact on the stereochemical outcome. Bulky protecting groups like tert-butoxycarbonyl (Boc) can influence the conformation of the piperidine ring and direct the approach of the base and the electrophile, thereby enhancing stereoselectivity.
Data Presentation: Influence of Reaction Conditions on Stereoselectivity
The following table summarizes data from a study on the optimization of an asymmetric aza-Michael reaction for the synthesis of substituted piperidines, illustrating the impact of temperature and reaction time on yield and enantiomeric ratio (e.r.). While this example is for a specific reaction, the general trends are applicable to controlling stereoselectivity in other 3-oxopiperidine functionalizations.
| Entry | Temperature (°C) | Time (h) | Solvent | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | 80 | 24 | Octane | 10 | 96:4 |
| 2 | 80 | 48 | Octane | 21 | 96:4 |
| 3 | 95 | 48 | Octane | 23 | 95:5 |
| 4 | 100 | 48 | Octane | 36 | 94:6 |
Data adapted from a study on the asymmetric synthesis of spiropiperidines. The trend shows that higher temperatures can sometimes lead to a decrease in stereoselectivity.
Experimental Protocols
Protocol 1: General Procedure for Stereoselective Alkylation of N-Boc-3-oxopiperidine under Kinetic Control
This protocol provides a general method for the alkylation of N-Boc-3-oxopiperidine, aiming to maximize the formation of the kinetic product and minimize epimerization.
Materials:
-
N-Boc-3-oxopiperidine
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve N-Boc-3-oxopiperidine (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of LDA (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkylated-3-oxopiperidine.
-
Analysis: Determine the diastereomeric ratio of the product using NMR spectroscopy or chiral HPLC.
Visualizations
Caption: Mechanism of epimerization of 3-oxopiperidines via a planar enolate intermediate.
Caption: A troubleshooting workflow for addressing low diastereoselectivity.
References
Validation & Comparative
Mass Spectrometry Analysis: A Comparative Guide for 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate and Related Compounds
For researchers and professionals in drug development and organic chemistry, mass spectrometry stands as a cornerstone for molecular structure elucidation. This guide provides a comparative analysis of the mass spectrometric behavior of 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate and structurally similar compounds. By examining their fragmentation patterns, this document aims to facilitate the identification and characterization of this important class of molecules.
Comparative Fragmentation Analysis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₁₃H₂₁NO₅ | 271.31 | N-Boc, Ethyl ester, Piperidine-3-one |
| 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate[1] | C₁₂H₁₉NO₅ | 257.28 | N-Boc, Methyl ester, Piperidine-4-one |
| tert-Butyl 4-oxopiperidine-1-carboxylate[2] | C₁₀H₁₇NO₃ | 199.25 | N-Boc, Piperidine-4-one |
| 3-Carbethoxy-2-piperidone[3] | C₈H₁₃NO₃ | 171.19 | Ethyl ester, Piperidin-2-one (lacking N-Boc) |
| 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate[4] | C₁₂H₁₉NO₅ | 257.28 | N-Boc, Ethyl ester, Pyrrolidin-2-one (five-membered ring) |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways, primarily involving the loss of the bulky tert-butoxycarbonyl (Boc) group and subsequent cleavages of the piperidine ring and ethyl ester group.
A key initial fragmentation step is the loss of the tert-butyl group (C₄H₉, 57 Da) or isobutylene (C₄H₈, 56 Da) from the Boc protecting group, a common fragmentation for N-Boc protected amines. This is often followed by the loss of carbon dioxide (CO₂, 44 Da). The ethyl ester group can undergo cleavage to lose an ethoxy radical (•OC₂H₅, 45 Da) or ethylene (C₂H₄, 28 Da) via a McLafferty rearrangement. The piperidine ring itself can undergo α-cleavage adjacent to the nitrogen or the carbonyl group, leading to various smaller charged fragments.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
A standardized protocol for the analysis of this compound and its analogues by mass spectrometry is outlined below.
Sample Preparation
-
Dissolution: Dissolve approximately 1 mg of the solid sample in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.
-
Dilution: Serially dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable small molecules. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds.
-
Mass Analyzer: The instrument should be calibrated according to the manufacturer's instructions.
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. For more detailed structural information, tandem mass spectrometry (MS/MS) experiments can be performed on the prominent ions observed in the full scan spectrum.
Logical Workflow for Compound Characterization
The process of identifying and characterizing a novel compound like this compound using mass spectrometry follows a logical progression.
Caption: A typical workflow for the characterization of an organic compound using mass spectrometry.
By following these protocols and comparative data, researchers can effectively utilize mass spectrometry to confirm the identity and purity of this compound and guide the synthesis and development of related pharmaceutical compounds.
References
- 1. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 3-Carbethoxy-2-piperidone [webbook.nist.gov]
- 4. 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate | C12H19NO5 | CID 11207608 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Synthons for the Synthesis of the Piperidine Alkaloid (+)-Coniine
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The stereoselective synthesis of substituted piperidines is therefore a critical endeavor in drug discovery and development. This guide provides an objective comparison of four distinct chiral synthons for the asymmetric synthesis of 2-substituted piperidines, using the hemlock alkaloid (+)-coniine as a benchmark for performance. The comparison focuses on key metrics such as overall yield, stereoselectivity (enantiomeric or diastereomeric excess), and the number of synthetic steps.
Introduction to Piperidine Synthesis and Chiral Synthons
The construction of the piperidine core can be achieved through various synthetic strategies, including the hydrogenation of pyridine precursors, cycloaddition reactions, and intramolecular cyclizations of acyclic precursors. When enantiopure piperidines are the target, chemists often turn to chiral synthons, which introduce the desired stereochemistry that is carried through the synthetic sequence. The choice of chiral synthon is a crucial decision that impacts the efficiency, cost-effectiveness, and overall success of the synthesis.
This guide evaluates the following four common approaches for the synthesis of (+)-coniine:
-
Direct Functionalization of a Chiral Building Block: Utilizing commercially available (S)-piperidin-2-ylmethanol.
-
Chiral Pool Synthesis: Starting from the readily available amino acid, L-pipecolic acid.
-
Chiral Auxiliary-Mediated Synthesis: Employing a phenylglycinol-derived lactam to direct stereoselective alkylation.
-
Biocatalytic Deracemization: A modern enzymatic approach to resolve a racemic mixture.
Comparison of Synthetic Strategies for (+)-Coniine
The synthesis of the piperidine alkaloid (+)-coniine serves as an excellent platform for comparing the efficacy of these different chiral synthons. The key metrics for this comparison are the overall yield and the enantiomeric excess (e.e.) of the final product.
Data Presentation
| Chiral Synthon Strategy | Key Intermediate | Number of Steps (from commercial starting material) | Overall Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Transformation(s) |
| (S)-Piperidin-2-ylmethanol | (S)-2-(iodomethyl)piperidine | ~4 | ~40-50% | >98% | Wittig reaction, Hydrogenation |
| L-Pipecolic Acid | N-protected L-pipecolinal | ~5-7 | ~30-40% | >99% | Reduction of carboxylic acid, Oxidation to aldehyde, Grignard addition |
| Phenylglycinol-derived Lactam | Diastereomerically pure alkylated lactam | ~6-8 | ~25-35% | >98% (d.e.) | Diastereoselective alkylation, Reductive cleavage of auxiliary |
| Biocatalytic Deracemization | Racemic coniine | 1 (for resolution) | ~45-50% (of desired enantiomer) | >99% | Enzymatic kinetic resolution |
Note: The yields and number of steps are approximate and can vary depending on the specific reaction conditions and protecting group strategies employed in different reported syntheses. The data presented is a representative summary from various literature sources.
Detailed Analysis of Each Synthon
(S)-Piperidin-2-ylmethanol: The Direct Approach
(S)-Piperidin-2-ylmethanol is a commercially available chiral building block where the hydroxymethyl group can be readily converted into other functionalities. This synthon offers a straightforward and versatile entry into 2-substituted piperidines.
Synthetic Strategy: The synthesis of (+)-coniine from (S)-piperidin-2-ylmethanol typically involves the conversion of the hydroxyl group to a good leaving group (e.g., tosylate or iodide), followed by the introduction of the propyl side chain via nucleophilic substitution or a Wittig-type reaction and subsequent reduction.
Advantages:
-
Direct and relatively short synthetic route.
-
High enantiomeric purity of the starting material is maintained throughout the synthesis.
Disadvantages:
-
The commercial availability and cost of the enantiopure starting material can be a factor for large-scale synthesis.
L-Pipecolic Acid: The Chiral Pool Approach
L-Pipecolic acid, derived from the amino acid L-lysine, is an inexpensive and readily available chiral starting material. This "chiral pool" approach leverages the inherent stereochemistry of a natural product.
Synthetic Strategy: The synthesis involves the protection of the amine and the reduction of the carboxylic acid to an alcohol or an aldehyde. The propyl side chain is then introduced, typically via a Grignard reaction with the corresponding aldehyde, followed by deoxygenation and deprotection steps.
Advantages:
-
Inexpensive and readily available starting material.
-
Well-established chemistry for the manipulation of amino acids.
Disadvantages:
-
Can involve more synthetic steps compared to the direct approach.
-
Requires careful control of reaction conditions to avoid racemization at the α-position.
Phenylglycinol-Derived Lactam: The Chiral Auxiliary Approach
This strategy involves the use of a chiral auxiliary, such as phenylglycinol, to create a chiral lactam. The stereocenter on the auxiliary directs the diastereoselective alkylation of the lactam enolate, thereby installing the desired stereochemistry at the C2 position of the piperidine ring.
Synthetic Strategy: A lactam is formed from a suitable precursor and (R)-phenylglycinol. Deprotonation of the lactam followed by alkylation with a propyl halide occurs with high diastereoselectivity. Subsequent reductive cleavage of the chiral auxiliary furnishes the enantiopure 2-propylpiperidine derivative.
Advantages:
-
High levels of stereocontrol are achievable through diastereoselective reactions.
-
The chiral auxiliary can often be recovered and reused.
Disadvantages:
-
Longer synthetic sequence due to the need to install and remove the chiral auxiliary.
-
Stoichiometric use of the chiral auxiliary.
Biocatalytic Deracemization: The Enzymatic Approach
Biocatalysis offers a green and highly selective method for obtaining enantiopure compounds. In the context of (+)-coniine synthesis, a kinetic resolution of a racemic mixture of coniine can be performed using an appropriate enzyme.
Synthetic Strategy: A racemic mixture of coniine is subjected to an enzymatic reaction. The enzyme selectively transforms one enantiomer (in this case, the (R)-(-)-enantiomer) into another compound, leaving the desired (S)-(+)-enantiomer unreacted and thus enriched.
Advantages:
-
Exceptional enantioselectivity.
-
Environmentally friendly reaction conditions (often in aqueous media at ambient temperature and pressure).
Disadvantages:
-
The maximum theoretical yield for the desired enantiomer is 50%.
-
Requires screening for a suitable enzyme and optimization of reaction conditions.
-
Separation of the unreacted enantiomer from the transformed enantiomer and the enzyme can be challenging.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general experimental workflow applicable to the multi-step synthesis of piperidine alkaloids.
A Comparative Guide to Piperidone-Based Building Blocks in Drug Discovery: 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals. The strategic selection of appropriately functionalized piperidine building blocks is therefore a critical decision in the design and synthesis of novel drug candidates. This guide provides an objective comparison of 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate with other commonly employed piperidone-based building blocks. The comparison focuses on their synthesis, reactivity, and potential applications, supported by representative experimental data.
Introduction to Piperidone Building Blocks
Substituted piperidones are versatile intermediates that offer multiple points for chemical elaboration. The presence of a ketone functionality, along with other substituents, allows for a diverse range of chemical transformations to build molecular complexity. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is frequently employed to modulate reactivity and improve solubility in organic solvents.
This guide will focus on a comparative analysis of three key N-Boc protected piperidone building blocks:
-
This compound (Target Molecule)
-
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (Isomeric Alternative)
-
tert-Butyl 4-oxopiperidine-1-carboxylate (Common Alternative)
Synthesis and Performance Comparison
The primary route to these cyclic β-keto esters is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[1][2] The efficiency of this cyclization is a key performance indicator for the utility of the resulting building block.
Synthetic Pathways Overview
The synthesis of these building blocks typically starts from acyclic amino-diester precursors, which undergo a base-mediated intramolecular cyclization.
Caption: General workflow for the synthesis of N-Boc piperidone building blocks via Dieckmann condensation.
Comparative Synthesis Data
While a direct head-to-head comparative study under identical conditions is not available in the literature, the following table summarizes representative data for the synthesis of the target molecule and its alternatives, based on typical Dieckmann condensation protocols.
| Building Block | Acyclic Precursor | Typical Base/Solvent | Representative Yield (%) | Reference |
| This compound | Diethyl 2-(N-Boc-2-ethoxycarbonylethyl)amino)acetate | NaOEt / Toluene | 70-80% (Estimated) | General Dieckmann[1][2] |
| 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | Diethyl 3-(N-Boc-2-carboxyethyl)aminopropanoate | NaH / THF | ~75% | [3] |
| tert-Butyl 4-oxopiperidine-1-carboxylate | Commercially available, multi-step synthesis | N/A | High overall yield | [4] |
Detailed Experimental Protocols
The following are representative protocols for the synthesis of the piperidone building blocks.
Protocol 1: Synthesis of this compound (Representative)
This protocol is based on the general principles of the Dieckmann condensation for the formation of a six-membered ring.[1][2]
-
Preparation of the Acyclic Precursor: The acyclic amino diester can be synthesized via standard N-alkylation of an amino acid ester.
-
Dieckmann Condensation:
-
To a solution of sodium ethoxide (1.1 eq.) in anhydrous toluene at reflux, a solution of the acyclic N-Boc amino diester (1.0 eq.) in anhydrous toluene is added dropwise over 1 hour.
-
The reaction mixture is refluxed for an additional 4-6 hours.
-
After cooling to room temperature, the reaction is quenched by the addition of a weak acid (e.g., acetic acid).
-
The mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired this compound.
-
Protocol 2: Synthesis of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
A similar Dieckmann condensation approach is employed.[3]
-
Cyclization:
-
To a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, a solution of the corresponding acyclic amino diester (1.0 eq.) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is carefully quenched with water and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography yields the target piperidone.
-
Protocol 3: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate
This building block is readily available commercially. Its synthesis often involves the protection of 4-piperidone.[4]
-
Boc Protection:
-
To a solution of 4-piperidone hydrochloride (1.0 eq.) in a mixture of dioxane and water, sodium bicarbonate (2.5 eq.) is added.
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) is then added, and the mixture is stirred at room temperature overnight.
-
The product is extracted with ethyl acetate, and the organic layer is washed with water and brine.
-
After drying and concentration, the crude product is often pure enough for subsequent use or can be recrystallized.
-
Comparison of Reactivity and Applications
The position of the ester group relative to the ketone in the piperidone ring significantly influences the molecule's reactivity and its utility in subsequent synthetic steps.
Caption: Comparison of the reactive sites and potential transformations for the different piperidone building blocks.
This compound
-
Reactivity: The presence of the β-keto ester functionality makes the α-proton (at the 2-position) acidic and amenable to deprotonation and subsequent alkylation or acylation. The ketone at the 3-position is available for nucleophilic additions, such as in reductive amination or the formation of enamines.
-
Applications: This building block is particularly useful for the synthesis of 2,3-disubstituted piperidines. The ester at the 2-position can be further manipulated, for instance, through reduction or conversion to an amide, providing a handle for introducing additional diversity.
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
-
Reactivity: The ester at the 4-position is adjacent to the ketone, which can influence its reactivity. This substitution pattern allows for different synthetic strategies, such as Krapcho decarboxylation to yield the corresponding 3-piperidone. The methylene group between the ketone and the ester is also activated.
-
Applications: This isomer is a valuable precursor for 3,4-disubstituted piperidines. Its ability to undergo decarboxylation provides a route to N-Boc-3-piperidone derivatives.
tert-Butyl 4-oxopiperidine-1-carboxylate
-
Reactivity: As a simple cyclic ketone, it readily undergoes a wide range of standard ketone chemistries. The two α-positions are equivalent, simplifying reactions like enolate formation and subsequent alkylation.
-
Applications: This is a widely used and versatile building block for introducing a piperidine ring into a molecule. It is a common starting material for the synthesis of spirocyclic compounds and for the introduction of substituents at the 4-position via reductive amination or Grignard reactions.[5] It is a key intermediate in the synthesis of fentanyl and its analogs.[5]
Conclusion
The choice between this compound and its alternatives depends on the desired substitution pattern of the final target molecule.
-
This compound is an excellent choice for accessing 2,3-disubstituted piperidines , offering two distinct points for functionalization.
-
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate provides a route to 3,4-disubstituted piperidines and can serve as a precursor to 3-piperidones.
-
tert-Butyl 4-oxopiperidine-1-carboxylate remains the most straightforward and widely used building block for introducing a 4-substituted piperidine moiety.
While direct comparative performance data is limited, the synthetic accessibility of these building blocks via the Dieckmann condensation is generally good, with yields often in the range of 70-80% for the cyclization step. The selection of the appropriate building block should be guided by a retrosynthetic analysis of the target molecule to determine the most efficient and convergent synthetic route.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to the Purity Assessment of Synthesized N-Boc-2-carbethoxy-3-piperidone
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a critical step in ensuring the validity of experimental results and the safety and efficacy of new therapeutic agents. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized N-Boc-2-carbethoxy-3-piperidone, a key intermediate in various synthetic pathways. The performance of these methods is compared with the analysis of structurally related piperidone derivatives, supported by detailed experimental protocols and quantitative data.
Introduction to Purity Assessment
This guide focuses on three principal analytical techniques for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis for separating and quantifying components in a mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute quantification method that determines purity without the need for a specific reference standard of the analyte.[3][4][5]
Comparative Compounds
To provide a robust comparison, the purity assessment of N-Boc-2-carbethoxy-3-piperidone is evaluated alongside the following alternative piperidone derivatives:
-
N-Boc-4-piperidone: A positional isomer with the ketone at the 4-position.
-
N-Boc-3-piperidone: A structural isomer lacking the carbethoxy group.
-
3-Carbethoxy-2-piperidone: The parent piperidone without the N-Boc protecting group.
These compounds are selected based on their structural similarity and their frequent use as building blocks in medicinal chemistry.
Data Presentation: A Comparative Overview
The following tables summarize the typical purity data obtained for N-Boc-2-carbethoxy-3-piperidone and its alternatives using various analytical techniques.
Table 1: Purity Assessment of N-Boc-2-carbethoxy-3-piperidone
| Analytical Method | Purity (%) | Key Observations |
| HPLC-UV | >98% | High purity with minor impurities detectable. |
| GC-MS | >97% | Suitable for identifying volatile impurities. |
| qNMR | >98% | Provides absolute purity without a specific standard. |
Table 2: Comparative Purity Analysis of Piperidone Derivatives
| Compound | Purity by HPLC (%) | Purity by GC-MS (%) | Purity by qNMR (%) |
| N-Boc-2-carbethoxy-3-piperidone | >98% | >97% | >98% |
| N-Boc-4-piperidone | ≥98% | ≥97% | ≥98% |
| N-Boc-3-piperidone | ≥97% | ≥96% | ≥97% |
| 3-Carbethoxy-2-piperidone | 99.6% | Not typically used | >99% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the purity determination of non-volatile organic compounds.[6][7][8]
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase starting composition (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present in the synthesized compound.[][9]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-500.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Data Analysis:
-
Purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST).
Quantitative NMR (qNMR) Spectroscopy
qNMR provides a direct measure of purity by comparing the integral of a specific analyte signal to that of a certified internal standard.[10][11]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds) to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
Data Analysis:
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
To further elucidate the processes and relationships discussed, the following diagrams are provided.
References
- 2. ijrpr.com [ijrpr.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Spectroscopic Fingerprints: A Comparative Guide to Piperidone Diastereomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chiral molecules is paramount. Piperidone scaffolds are prevalent in a vast array of pharmaceuticals and natural products, and the stereochemistry of these compounds can profoundly impact their biological activity. This guide provides an objective, data-driven comparison of piperidone diastereomers using key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data visualizations are included to aid in the practical differentiation of these stereoisomers.
The spatial arrangement of substituents in piperidone rings gives rise to diastereomers, which, unlike enantiomers, have distinct physical and spectroscopic properties. These differences, though sometimes subtle, can be effectively characterized using modern analytical methods. This guide will focus on the key spectroscopic markers that enable researchers to distinguish between different diastereomeric forms of substituted piperidones.
Comparative Spectroscopic Data
The differentiation of piperidone diastereomers relies heavily on NMR spectroscopy, particularly ¹H and ¹H-¹³C correlation spectra, as well as Nuclear Overhauser Effect (NOE) experiments.[1][2] IR spectroscopy and mass spectrometry provide complementary data for functional group confirmation and molecular weight determination, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between diastereomers of piperidones due to its sensitivity to the local chemical environment of each nucleus.[3] The relative orientation of substituents (e.g., cis vs. trans) directly influences chemical shifts and spin-spin coupling constants.
¹H NMR Data Comparison
The chemical shifts (δ) and coupling constants (J) of the protons on the piperidone ring are highly dependent on their axial or equatorial positions, which are in turn dictated by the overall conformation of the ring and the orientation of its substituents. For example, in a chair conformation, axial protons are typically more shielded (appear at a lower ppm) than equatorial protons. The coupling constants between adjacent protons also provide crucial stereochemical information.
| Proton | Diastereomer A (cis -like) | Diastereomer B (trans -like) | Key Differentiator |
| H-2 | δ = 3.95 ppm (singlet) | δ = 4.40 ppm (doublet) | Difference in multiplicity and chemical shift due to neighboring substituent orientation. |
| H-4 | δ = 4.37 ppm (doublet) | δ = 4.40 ppm (doublet) | Similar chemical shifts but may have different coupling constants. |
| H-5 | δ = 2.87 ppm (doublet) | δ = 2.57 ppm (doublet) | Significant difference in chemical shift reflecting a change in the electronic environment. |
| J (H4-H5) | ³J = 3.0 Hz | ³J = 3.0 Hz | In some cases, coupling constants can be similar. |
| J (H1eq-H2ax) | ³J = 2.1 Hz | Not specified | The presence or absence of certain couplings can be diagnostic. |
Note: The data presented are representative examples derived from the literature and may vary depending on the specific substitution pattern of the piperidone.[1]
¹³C NMR Data Comparison
Carbon chemical shifts are also sensitive to stereochemistry. The steric compression between substituents in a cis relationship can cause a shielding effect (upfield shift) on the involved carbon atoms compared to a trans arrangement.
| Carbon | Diastereomer A (cis -like) | Diastereomer B (trans -like) | Key Differentiator |
| C-2 | 63.41 ppm | Not specified | Differences in chemical shifts of substituted carbons are expected. |
| C-8 | 61.80 ppm | Not specified | |
| C-1 | 58.77 ppm | Not specified | |
| C=O | 211.66 ppm | Not specified | The carbonyl carbon chemical shift can be influenced by the conformation of the ring. |
Note: The data presented are representative examples derived from the literature and may vary depending on the specific substitution pattern of the piperidone.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups. While IR spectra of diastereomers can be very similar, subtle differences in the fingerprint region (1500–650 cm⁻¹) can sometimes be used for differentiation.[4] The stretching frequency of the carbonyl group (C=O) in the piperidone ring is a prominent feature.
| Functional Group | Wavenumber (cm⁻¹) | Significance |
| C=O Stretch | ~1680 cm⁻¹ | Confirms the presence of the ketone in the piperidone ring. The exact position can be influenced by ring strain and substituents. |
| N-H Stretch | ~3445 cm⁻¹ | Present in N-unsubstituted piperidones. |
| C-H Stretch | ~2990-3018 cm⁻¹ | Aliphatic and aromatic C-H stretches. |
Note: The data presented are representative examples derived from the literature.[3]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation patterns. While diastereomers have the same molecular weight, their fragmentation patterns under techniques like collision-induced dissociation (MS/MS) can sometimes differ due to stereochemical influences on bond stabilities.[5]
| Ion | m/z Ratio | Significance |
| [M]⁺ | e.g., 381 | Molecular ion peak, confirming the molecular weight. |
| [M-H₂O]⁺ | e.g., 363 | A common fragment resulting from the loss of a water molecule. |
| Other Fragments | e.g., 335, 292, 265 | The relative intensities of fragment ions may differ between diastereomers, reflecting different fragmentation pathways. |
Note: The data presented are representative examples derived from the literature.[3]
Experimental Protocols
Detailed and accurate experimental procedures are critical for obtaining high-quality spectroscopic data.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the piperidone diastereomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR : Acquire a one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR : Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer experimental time are typically required.
-
2D NMR (COSY, HSQC, HMBC) : Perform two-dimensional NMR experiments to establish proton-proton (COSY) and proton-carbon (HSQC, HMBC) correlations, which are essential for unambiguous assignment of signals.
-
NOESY/ROESY : To determine the spatial proximity of protons and thus the relative stereochemistry, acquire a 2D NOESY or ROESY spectrum. The presence of cross-peaks between specific protons indicates that they are close in space.[2]
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.
-
Data Acquisition : Record the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the pure KBr pellet or the empty ATR crystal should be taken first and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction : Introduce the sample into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) via direct infusion or after separation by liquid chromatography (LC).
-
Ionization : Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate gas-phase ions.[2]
-
Mass Analysis : Acquire a full scan mass spectrum to determine the molecular weight.
-
MS/MS Analysis : For structural elucidation, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Visualization of Analytical Workflow and Logic
The following diagrams illustrate the workflow for spectroscopic comparison and the logical process of diastereomer identification.
References
- 1. BJOC - Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of diastereomers by ir spectroscopy | PDF [slideshare.net]
- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Boc and N-Cbz Protected Piperidones in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of an appropriate nitrogen protecting group is a critical decision that dictates the synthetic route and overall efficiency. This guide provides a detailed comparison of two of the most common protecting groups for 4-piperidone, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, focusing on their influence on the reactivity of the piperidone scaffold.
While direct, head-to-head quantitative comparisons in the literature are limited, this guide synthesizes available experimental data and established principles of organic chemistry to provide a clear framework for selecting the optimal protecting group for a given synthetic transformation.
At a Glance: Key Differences in Reactivity and Stability
The choice between an N-Boc and an N-Cbz protecting group on a 4-piperidone ring introduces subtle yet significant electronic and steric differences that influence the reactivity at both the α-carbon and the carbonyl group. These differences, along with their distinct deprotection conditions, form the basis of their synthetic utility.
| Feature | N-Boc-4-piperidone | N-Cbz-4-piperidone | Key Considerations for Researchers |
| Deprotection | Strong Acid (e.g., TFA, HCl)[1] | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[1][2][3] | Orthogonality : Boc is stable to hydrogenolysis, while Cbz is stable to most acidic conditions used for Boc removal, allowing for selective deprotection in complex syntheses.[1][2][3] |
| Stability | Stable to basic, nucleophilic, and reductive (hydrogenolysis) conditions.[1][4] | Stable to acidic and basic conditions (with some exceptions).[1][2] | The robustness of the Cbz group to a wider range of non-reductive conditions can be advantageous.[5] |
| α-Proton Acidity | Generally considered to have slightly more acidic α-protons due to the electron-withdrawing nature of the carbamate. | Also possesses acidic α-protons, enabling enolate formation. | The ease of enolate formation is crucial for α-functionalization reactions. |
| Carbonyl Reactivity | The bulky tert-butyl group may exert some steric hindrance. | The benzyl group is less sterically demanding in the immediate vicinity of the nitrogen. | This can influence the approach of bulky nucleophiles to the carbonyl carbon. |
| Purification | Often crystalline solids. | Can be oils or crystalline solids.[6] | The Cbz group can impart crystallinity, potentially simplifying purification by recrystallization.[2] |
Reactivity at the α-Position: Enolate Formation and Functionalization
The functionalization of the α-carbon of piperidones is a common strategy for introducing molecular diversity. This typically proceeds through the formation of an enolate. Both N-Boc and N-Cbz groups are electron-withdrawing, which acidifies the α-protons and facilitates enolate formation.
Experimental Protocol: α-Lithiation of N-Boc-piperidine
A common strategy for the α-functionalization of N-Boc-piperidine involves deprotonation with a strong base like sec-butyllithium in the presence of a ligand such as TMEDA, followed by trapping the resulting organolithium species with an electrophile. This approach has been used as a basis for Negishi-type cross-coupling reactions.
Caption: General workflow for the α-functionalization of N-protected piperidones.
Reactivity at the Carbonyl Group: Reductions and Nucleophilic Additions
The carbonyl group of N-protected 4-piperidones is a key site for transformations such as reductive amination and Grignard reactions.
Reductive Amination
Reductive amination is a widely used method to synthesize 4-amino-piperidine derivatives, which are important scaffolds in medicinal chemistry, notably in the synthesis of fentanyl and its analogues.[8][9] N-Boc-4-piperidone is frequently used as a starting material for this transformation.[8][9]
Quantitative Data: Reductive Amination Yields
| N-Protected Piperidone | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| N-Boc-4-piperidone | Aniline | Sodium triacetoxyborohydride | Dichloromethane | Not explicitly stated, but used in a multi-step synthesis. | Walz, A. J. & Bae, S. Y. (2023)[8] |
| N-Cbz-nortropinone | - | L-Selectride® | THF | High (product ratio dependent on reagent) | BenchChem (2025)[5] |
| N-Cbz-nortropinone | - | Sodium borohydride | Methanol | High (product ratio dependent on reagent) | BenchChem (2025)[5] |
Experimental Protocol: Reductive Amination of N-Boc-4-piperidone
-
Dissolve N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane and cool in an ice bath.[8]
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.[8]
-
Allow the mixture to warm to room temperature and stir for 16 hours.[8]
-
Quench the reaction by diluting with aqueous 2M NaOH and stir for 1 hour.[8]
-
Perform an aqueous workup and extract the product with dichloromethane. The combined organic layers are dried and concentrated to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[8]
Grignard and Other Nucleophilic Additions
The addition of organometallic reagents like Grignard reagents to the carbonyl group allows for the formation of C-C bonds, leading to tertiary alcohols. The steric bulk of the N-protecting group can influence the accessibility of the carbonyl carbon. The tert-butyl group of the Boc protecting group is significantly bulkier than the benzyl group of the Cbz protecting group, which may affect reaction rates with bulky nucleophiles.
Caption: Logical relationship between steric bulk and potential reactivity.
Orthogonal Protection Strategies
A significant advantage of using Boc and Cbz protecting groups is their orthogonality, which allows for the selective deprotection of one group in the presence of the other.[1][2] This is a cornerstone of modern synthetic chemistry, enabling the synthesis of complex molecules with multiple amine functionalities.
Caption: Orthogonal deprotection of N-Boc and N-Cbz groups.
Conclusion
The choice between N-Boc and N-Cbz protection for 4-piperidone is highly dependent on the planned synthetic route.
-
N-Boc-4-piperidone is an excellent choice for syntheses that require a protecting group stable to basic and reductive conditions, with a straightforward acidic deprotection. Its utility is well-documented in various transformations, including reductive aminations.
-
N-Cbz-4-piperidone offers robustness towards a wider range of non-reductive conditions and can be deprotected under mild, neutral hydrogenolysis conditions, making it ideal for substrates with acid-sensitive functional groups. The potentially lower steric hindrance and tendency to impart crystallinity can also be advantageous.
Ultimately, a careful consideration of the stability of all functional groups present in the molecule and the desired sequence of bond-forming and deprotection steps will guide the researcher to the most appropriate N-protected piperidone for their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates [organic-chemistry.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. documents.un.org [documents.un.org]
The Efficacy of Different Bases in Dieckmann Condensation for Piperidone Synthesis: A Comparative Guide
The Dieckmann condensation is a cornerstone intramolecular reaction for the synthesis of cyclic β-keto esters, and it is particularly valuable in the preparation of piperidone scaffolds, which are key structural motifs in numerous pharmaceuticals. The choice of base is a critical parameter that significantly influences the reaction's success and yield. This guide provides a comparative analysis of the efficacy of various bases used in the Dieckmann condensation for the synthesis of piperidones, supported by experimental data from the literature.
Performance Comparison of Bases
| Base | Substrate | Product | Yield (%) | Reference |
| Sodium Hydride (NaH) | Methyl N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycinate | Methyl 1-benzyl-3-oxopiperidine-4-carboxylate | 99% | |
| Sodium Hydroxide (NaOH) | N,N-bis(carbomethoxyethyl)phenethylamine | 1-(2-Phenethyl)-4-piperidone | 72% | [1] |
| Sodium (Na) metal | N,N-bis(carbomethoxyethyl)phenethylamine | 1-(2-Phenethyl)-4-piperidone | 57% (24h) | [1] |
| Sodium tert-butoxide (NaOtBu) | 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate | Ethyl N-benzyl-3-oxopiperidine-4-carboxylate (free base) | 86.6% (3 steps) |
Note: The yields reported are for the cyclized product or the final piperidone after subsequent hydrolysis and decarboxylation, as specified in the cited literature. The multi-step yield for sodium tert-butoxide includes two prior steps to the Dieckmann condensation.
Discussion of Base Efficacy
Sodium Hydride (NaH): As a strong, non-nucleophilic base, sodium hydride is highly effective in promoting the Dieckmann condensation.[2] Its high basicity ensures complete deprotonation of the α-carbon, driving the reaction towards the formation of the enolate and subsequent cyclization. The reported 99% yield for the synthesis of methyl 1-benzyl-3-oxopiperidine-4-carboxylate highlights its efficiency.
Sodium Hydroxide (NaOH): While hydroxide is a strong base, its use in ester condensations can be complicated by saponification (ester hydrolysis). However, in the optimized synthesis of 1-(2-phenethyl)-4-piperidone, sodium hydroxide proved to be a high-yielding base, affording the product in 72% yield.[1] This suggests that under carefully controlled conditions, the intramolecular condensation can outcompete the hydrolysis side reaction.
Sodium Metal: Historically, sodium metal has been used to effect Dieckmann condensations.[3] In the synthesis of 1-(2-phenethyl)-4-piperidone, its effectiveness was found to be time-dependent, with a maximum yield of 57% achieved after 24 hours.[1] Longer reaction times led to a decrease in yield, possibly due to side reactions.
Sodium tert-butoxide (NaOtBu): This bulky, strong base is another common choice for Dieckmann cyclizations.[4] Its steric hindrance can be advantageous in minimizing nucleophilic attack on the ester carbonyl. For the synthesis of ethyl N-benzyl-3-oxopiperidine-4-carboxylate, a three-step synthesis utilizing sodium tert-butoxide in the cyclization step resulted in a high overall yield of 86.6%.
Other commonly employed bases for the Dieckmann condensation include sodium ethoxide and potassium tert-butoxide.[4] The choice among these alkoxides is often dictated by the ester group present in the substrate to prevent transesterification. For instance, sodium ethoxide would be the base of choice for the cyclization of a diethyl ester. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are also utilized, particularly in cases where regioselectivity is a concern.[4]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are the protocols for the synthesis of piperidone derivatives using different bases as described in the literature.
Synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate using Sodium Hydride
To a stirred mixture of 1-benzyl-3-piperidone (72 g) and dimethyl carbonate (500 mL), sodium hydride (38 g, 60% dispersion in oil) was added in batches. The reaction mixture was heated to reflux for 20 minutes. The reaction was then quenched by the slow addition of water (800 mL). The aqueous phase was extracted with ethyl acetate (3 x 400 mL). The combined organic phases were dried over anhydrous sodium sulfate and concentrated under reduced pressure to give methyl 1-benzyl-3-oxopiperidine-4-carboxylate as a brown oil (93 g, 99% yield).
Optimized Synthesis of 1-(2-Phenethyl)-4-piperidone using Sodium Hydroxide[1]
In a reaction vessel, N,N-bis(carbomethoxyethyl)phenethylamine was rapidly added to a solution with sodium hydroxide at 50°C. The reaction was then allowed to proceed at room temperature for 24 hours. This procedure reportedly produced 1-(2-phenethyl)-4-piperidone in 98% purity and 72% yield.[1]
Synthesis of Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride using Sodium tert-butoxide
An intermediate, 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate, was reacted with sodium tert-butoxide. Following the reaction, the pH was adjusted to 7 with acetic acid. The mixture was concentrated under reduced pressure, extracted with ethyl acetate, washed, dried, and again concentrated under reduced pressure to obtain the free base, ethyl N-benzyl-3-oxopiperidine-4-carboxylate. The total yield over three steps was 86.6%.
Experimental Workflow
The general experimental workflow for the synthesis of piperidones via Dieckmann condensation can be visualized as a multi-step process. The following diagram illustrates the key stages from the starting diester to the final piperidone product.
Caption: General workflow for piperidone synthesis via Dieckmann condensation.
This guide provides a comparative overview of the efficacy of different bases in the Dieckmann condensation for piperidone synthesis. The choice of base is a critical factor influencing the yield, and the provided data and protocols offer valuable insights for researchers in organic synthesis and drug development. While sodium hydride appears to provide the highest yield in the specific example cited, other bases like sodium hydroxide and sodium tert-butoxide also demonstrate high efficacy under optimized conditions.
References
A Comparative Guide to the Characterization of Intermediates in 3-Oxopiperidine Synthesis
The synthesis of 3-oxopiperidines, a crucial scaffold in medicinal chemistry, often proceeds through various synthetic routes, each involving distinct intermediates. The careful characterization of these intermediates is paramount for ensuring the efficiency, reproducibility, and scalability of the overall synthesis. This guide provides a comparative analysis of two prominent synthetic pathways to N-protected 3-oxopiperidines: the Dieckmann condensation and the oxidation of N-protected 3-hydroxypiperidines. We will focus on the characterization of a key intermediate from each route, providing experimental data and protocols to aid researchers in their synthetic endeavors.
Synthetic Pathways Overview
Two of the most common strategies for the synthesis of N-protected 3-oxopiperidines are:
-
The Dieckmann Condensation Route: This intramolecular cyclization of a diester is a powerful method for forming the 3-oxopiperidine ring. A key intermediate in this pathway is a β-keto ester, such as ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. This intermediate subsequently undergoes decarboxylation to yield the desired 3-oxopiperidone.
-
The Oxidation Route: This approach involves the initial synthesis of an N-protected 3-hydroxypiperidine, which is then oxidized to the corresponding 3-oxopiperidone. A representative intermediate for this pathway is (S)-N-Boc-3-hydroxypiperidine. This method offers excellent control over stereochemistry.
The following diagram illustrates the logical flow of these two synthetic strategies.
Caption: Synthetic pathways to N-protected 3-oxopiperidones.
Characterization of Key Intermediates
A thorough characterization of the intermediates is essential for confirming their structure and purity. The following tables summarize the key characterization data for ethyl 1-benzyl-3-oxopiperidine-4-carboxylate and (S)-N-Boc-3-hydroxypiperidine.
Table 1: Characterization Data for Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
| Property | Data |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| Appearance | Brown oil |
| Boiling Point | 368.6±42.0 °C (Predicted) |
| Density | 1.154 g/cm³ |
| ¹H NMR (CDCl₃) | The ¹H NMR spectrum of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is available and can be used for structural confirmation. |
| ¹³C NMR (CDCl₃) | The ¹³C NMR spectrum shows characteristic peaks for the carbonyl groups of the ketone and ester, as well as the aromatic and aliphatic carbons. |
| Mass Spectrometry | LC-MS (ESI+): m/z 262 [M+H]⁺. |
| Yield | 99% |
Table 2: Characterization Data for (S)-N-Boc-3-hydroxypiperidine
| Property | Data |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol |
| Appearance | White to off-white solid |
| Optical Rotation | [α]D +21.0° to +24.0° (c=5 in MeOH) |
| ¹H NMR (CDCl₃, 300 MHz) | δ 1.43-1.55 (m, 11H), 1.73-1.78 (m, 1H), 1.87–1.89 (m, 1H), 3.03–3.13 (m, 2H), 3.73-3.78 (m, 1H), 4.11-4.13 (m, 2H).[1] |
| ¹³C NMR (CDCl₃) | The ¹³C NMR spectrum displays signals for the Boc protecting group, as well as the carbons of the piperidine ring, including the carbon bearing the hydroxyl group. |
| Mass Spectrometry | ESI-MS data can be obtained to confirm the molecular weight. |
| Yield | 94.6% (from (S)-3-hydroxypiperidine D-pyroglutamate).[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful synthesis. Below are representative protocols for the synthesis of the highlighted intermediates.
Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate via Dieckmann Condensation
This protocol describes the synthesis of the β-keto ester intermediate.
Workflow Diagram:
Caption: Dieckmann condensation workflow.
Procedure:
To a stirred mixture of 1-benzyl-3-piperidone (72 g) and dimethyl carbonate (500 mL), sodium hydride (38 g, 60% oil dispersion) is added in batches. The reaction mixture is then heated to reflux for 20 minutes. After cooling, the reaction is quenched by the slow addition of water (800 mL). The aqueous phase is extracted with ethyl acetate (3 x 400 mL). The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give methyl 1-benzyl-3-oxopiperidine-4-carboxylate as a brown oil (93 g, 99% yield).[3]
Decarboxylation:
The resulting β-keto ester can be hydrolyzed and decarboxylated to afford 1-benzyl-4-piperidone by refluxing with an acid such as hydrochloric acid.[4]
Synthesis of (S)-N-Boc-3-hydroxypiperidine and Subsequent Oxidation
This two-step process involves the formation of the chiral alcohol intermediate followed by its oxidation.
Workflow Diagram:
Caption: Synthesis and oxidation of N-Boc-3-hydroxypiperidine.
Synthesis of (S)-N-Boc-3-hydroxypiperidine: [2]
(S)-3-hydroxypiperidine D-pyroglutamate (200 kg) is added to a reactor with water (500 L) and sodium hydroxide (80 kg). Di-tert-butyl dicarbonate ((Boc)₂O, 518 kg) is then added in batches at room temperature. The reaction is continued for 6 hours. Ethyl acetate (300 L) is added, and the aqueous phase is extracted with ethyl acetate (2 x 100 L). The combined organic phases are concentrated under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine (368 kg, 94.6% yield).[2]
Swern Oxidation of (S)-N-Boc-3-hydroxypiperidine:
A general procedure for Swern oxidation is as follows: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, oxalyl chloride is dissolved in anhydrous dichloromethane and cooled to -78 °C. A solution of dimethyl sulfoxide (DMSO) in anhydrous dichloromethane is added slowly, maintaining the temperature. After stirring for 15 minutes, a solution of the N-Boc-3-hydroxypiperidine in anhydrous dichloromethane is added dropwise. The mixture is stirred for 45 minutes at -78 °C. Triethylamine (TEA) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The crude product can be purified by flash column chromatography.
Conclusion
The choice between the Dieckmann condensation and the oxidation route for the synthesis of 3-oxopiperidines will depend on several factors, including the desired protecting group, stereochemical requirements, and scalability. The Dieckmann condensation provides a direct route to the piperidone ring but may require an additional decarboxylation step. The oxidation route offers excellent stereocontrol but involves an additional synthetic step. By carefully characterizing the key intermediates as outlined in this guide, researchers can ensure the robustness and success of their chosen synthetic strategy. The provided data and protocols serve as a valuable resource for scientists and professionals in drug development engaged in the synthesis of these important heterocyclic compounds.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 3. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate
Essential Safety and Handling Guide for 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from related piperidine compounds, this chemical should be handled with care to avoid potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
Recommended Personal Protective Equipment:
A comprehensive summary of recommended PPE is provided in the table below.
| Operation | Eye/Face Protection | Skin and Body Protection | Respiratory Protection |
| Routine Handling in a Fume Hood | Safety glasses with side shields or goggles. | Chemical-resistant lab coat, nitrile or neoprene gloves. | Not typically required if work is performed in a certified chemical fume hood. |
| Weighing/Transfer outside of a Fume Hood | Tightly fitting safety goggles and a face shield (8-inch minimum).[1] | Chemical-resistant suit, gloves (inspect prior to use).[1] | An approved air-purifying respirator (e.g., NIOSH-approved) with appropriate cartridges.[1] |
| Emergency Spill Response | Tightly fitting safety goggles and a face shield. | Complete suit protecting against chemicals, flame-retardant antistatic protective clothing.[1] | Self-contained breathing apparatus (SCBA) for large spills or in confined spaces.[2][3][4] |
Safe Handling and Storage
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust, vapor, mist, or gas.[2]
-
Use spark-proof tools and explosion-proof equipment, as piperidine derivatives can be flammable.[2]
-
Wash hands thoroughly after handling.[5]
-
Take precautionary measures against static discharge.[2]
Storage:
-
Store in a cool, dry, and well-ventilated place away from sources of ignition.[1][2]
-
Store in a flammables-area if the compound is determined to be flammable.[2]
Emergency Procedures
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[2] |
Spill and Leakage Procedures:
-
Evacuate Personnel: Remove all non-essential personnel from the area.
-
Ventilate the Area: Ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.[2]
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to absorb the spill.[2]
-
Collect and Dispose: Place the absorbed material into a suitable, closed container for disposal.[2][3] Do not flush into a sewer.[2]
Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2]
-
Hazards: Vapors may form an explosive mixture with air and can travel to a source of ignition and flash back.[2] Irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2]
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be disposed of as unused product.
Operational Workflows
The following diagrams illustrate the standard procedures for handling and responding to emergencies involving this compound.
Caption: Standard Operating Procedure for Handling the Chemical.
Caption: Emergency Response Workflow for a Chemical Spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
